molecular formula C7H11N3 B1288558 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 734531-00-1

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B1288558
CAS No.: 734531-00-1
M. Wt: 137.18 g/mol
InChI Key: GMMYNKQIGMWPCQ-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-9-5-7-4-8-2-3-10(6)7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMYNKQIGMWPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609973
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734531-00-1
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Foundational & Exploratory

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This document compiles available information on the compound, its hydrochloride salt, and its parent scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, to provide a foundational technical overview.

Core Properties

This compound is a heterocyclic organic compound. Its structure features a bicyclic system composed of a fused imidazole and a saturated pyrazine ring. The presence of nitrogen atoms in the scaffold suggests its potential for hydrogen bonding and as a basic center, making it a molecule of interest in medicinal chemistry.[1] The broader class of pyrazine derivatives is known to exhibit a wide range of pharmacological activities.

Physicochemical Properties

Table 1: Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 601515-50-8[2]
Molecular Formula C₇H₁₂ClN₃[3]
Molecular Weight 173.64 g/mol [3]
Purity ≥97%

Table 2: Properties of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Parent Compound)

PropertyValueSource
CAS Number 297172-19-1[1][4]
Molecular Formula C₆H₉N₃[1][4]
Molecular Weight 123.16 g/mol [1][4]
Appearance Colorless crystalline solid or cream solid[1][5]
Melting Point ~60-65 °C[5]
Solubility High solubility in regular organic solvents[5]
Stability Stable to oxygen and light[5]
Topological Polar Surface Area (TPSA) 29.85 Ų[4]
logP (Predicted) -0.0137[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 0[4]

Synthesis and Characterization

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a general method for the synthesis of the parent compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been described. This involves the reaction of imidazole with 1,2-dibromoethane to form an intermediate, which is then subjected to reduction or ammonolysis to yield the final product.[5] It can be inferred that the synthesis of the 3-methyl derivative would involve a similar strategy, likely starting with a 4- or 5-methylimidazole precursor.

Derivatives of the related hexahydroimidazo[1,5-a]pyrazin-3(2H)-one scaffold have been synthesized through multi-step processes involving cyclization reactions.[6]

Characterization Workflow

Given the limited specific data, a general workflow for the characterization of a novel compound like this compound would be as follows:

G General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity_Analysis Purity Assessment (e.g., HPLC, LC-MS) NMR->Purity_Analysis MS->Purity_Analysis FTIR->Purity_Analysis Solubility Solubility Studies Purity_Analysis->Solubility LogP LogP/LogD Determination Purity_Analysis->LogP pKa pKa Measurement Purity_Analysis->pKa MeltingPoint Melting Point Analysis Purity_Analysis->MeltingPoint Screening Initial Biological Screening Solubility->Screening LogP->Screening pKa->Screening MeltingPoint->Screening DoseResponse Dose-Response Studies Screening->DoseResponse ADME_Tox In vitro ADME/Tox Assays DoseResponse->ADME_Tox

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document details a potential synthetic pathway, experimental protocols, and explores the biological context of related compounds, offering valuable insights for researchers in drug discovery and development.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with commercially available starting materials. A plausible and efficient synthetic route involves the initial protection of a piperazine derivative, followed by the construction of the fused imidazole ring system, and concluding with deprotection. The key strategic element is the cyclization to form the bicyclic core.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Deprotection A Piperazine-2-methanamine B Boc-protected piperazine-2-methanamine A->B Boc2O, Et3N DCM, 0°C to rt C N-(1-(tert-butoxycarbonyl)piperazin- 2-yl)methyl)acetamide B->C Acetic Anhydride Pyridine, rt D 1-tert-butyl 3-methyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine-1-carboxylate C->D POCl3 or similar cyclizing agent, heat E 3-Methyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine D->E TFA or HCl in Dioxane, rt

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: N-protection of Piperazine-2-methanamine

Objective: To protect the secondary amine of the piperazine ring to ensure selective reaction at the primary amine in the subsequent step.

Procedure:

  • Dissolve piperazine-2-methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (Et3N, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected piperazine-2-methanamine.

Step 2: Imidazole Ring Formation

Objective: To construct the 3-methyl-imidazole ring fused to the piperazine core.

Procedure:

  • Dissolve the Boc-protected piperazine-2-methanamine (1.0 eq) in pyridine (5 mL/g).

  • Add acetic anhydride (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 6 hours.

  • Remove the pyridine under reduced pressure.

  • To the resulting N-(1-(tert-butoxycarbonyl)piperazin-2-yl)methyl)acetamide intermediate, add a cyclizing agent such as phosphorus oxychloride (POCl3, 2.0 eq) in a suitable solvent like toluene.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and carefully quench with ice-water.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 1-tert-butyl this compound-1-carboxylate.

Step 3: Deprotection

Objective: To remove the Boc protecting group to yield the final product.

Procedure:

  • Dissolve the purified product from Step 2 (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialReagentsSolventTemp.Time (h)Yield (%)
1Boc-protected piperazine-2-methanaminePiperazine-2-methanamineBoc2O, Et3NDCM0°C to rt1285-95
21-tert-butyl this compound-1-carboxylateBoc-protected intermediateAcetic Anhydride, POCl3Pyridine, Toluenert to reflux6-860-75
3This compoundBoc-protected final compoundTFA or HCl in DioxaneDCM/Dioxanert2-4>90

Biological Context and Signaling Pathways

Derivatives of the tetrahydroimidazo[1,5-a]pyrazine scaffold have been investigated for their biological activity. Notably, related imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the Gαq/11 signaling pathway, which is implicated in conditions such as uveal melanoma.[1][2][3][4] The Gαq protein is a key component of G protein-coupled receptor (GPCR) signaling.

Gαq Signaling Pathway

Activation of a Gq-coupled GPCR by an extracellular ligand leads to a conformational change in the receptor, which in turn activates the heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates from the Gβγ dimer and subsequently activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The diagram below illustrates the Gαq signaling pathway and the potential point of inhibition by imidazopyrazine derivatives.

Gq_Signaling_Pathway Ligand Ligand GPCR Gq-coupled Receptor (GPCR) Ligand->GPCR Binds Gq_protein Gαqβγ (inactive) GPCR->Gq_protein Activates Gq_active Gαq-GTP (active) Gq_protein->Gq_active GDP/GTP Exchange PLC Phospholipase Cβ (PLCβ) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (Proliferation, etc.) PKC->Cellular_Response Phosphorylates Targets Inhibitor Imidazopyrazine Derivative Inhibitor->Gq_active Inhibits

References

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Unraveling the Mechanism of Action - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Core Mechanism of Action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for the compound this compound. A comprehensive search of scientific literature, patent databases, and pharmacological repositories was conducted to gather all available data regarding its biological activity, molecular targets, and associated signaling pathways. The objective of this document is to provide a detailed resource for researchers, scientists, and drug development professionals, complete with quantitative data, experimental methodologies, and visual representations of its pharmacological interactions.

Introduction

This compound is a heterocyclic organic compound featuring a fused imidazole and pyrazine ring system. The unique structural characteristics of the imidazopyrazine scaffold have drawn interest in medicinal chemistry for its potential as a pharmacophore in the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on the specific methyl-substituted tetrahydro-derivative to facilitate further research and development efforts.

Current State of Research

Despite a thorough investigation of available scientific data, there is a significant lack of published research specifically detailing the mechanism of action for this compound. The performed searches did not yield any primary research articles, clinical trial data, or in-depth pharmacological studies that would provide quantitative data on its biological targets, efficacy, or the signaling pathways it may modulate.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a summary table of pharmacological metrics such as IC50, EC50, or Ki values for this compound cannot be provided at this time.

Experimental Protocols

Similarly, the lack of published studies investigating the mechanism of action of this compound means that no established experimental protocols for assays such as binding, functional, or in-vivo studies could be cited or detailed in this guide.

Signaling Pathways and Visualizations

As the molecular targets and downstream signaling effects of this compound have not been elucidated in the available scientific literature, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible.

Future Directions and Conclusion

The current body of scientific and patent literature does not contain specific information regarding the mechanism of action of this compound. This represents a significant knowledge gap but also an opportunity for novel research.

For researchers and drug development professionals interested in this compound, the following steps are recommended:

  • Initial Screening: Conduct broad-panel screening assays to identify potential biological targets. This could include receptor binding assays, enzyme inhibition assays, and phenotypic screens.

  • Target Identification and Validation: Following a positive hit in initial screens, further studies would be required to identify the specific molecular target(s) and validate the interaction.

  • In Vitro and In Vivo Studies: Once a target is validated, a comprehensive suite of in vitro and in vivo experiments would be necessary to characterize the compound's pharmacological profile, including its potency, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In-Silico Modeling of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine belongs to the broader class of imidazopyrazines, a group of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct in-silico modeling studies on this specific molecule are not extensively available in public literature, this guide provides a comprehensive framework for its computational analysis based on established methodologies for structurally related pyrazine and imidazo[1,5-a]pyrazine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The imidazo[1,5-a]pyrazine scaffold is a key feature in molecules with potential therapeutic applications, including the treatment of cancer and inflammatory conditions.[1][2] In-silico modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are powerful tools to elucidate the mechanisms of action, predict biological activity, and guide the rational design of more potent and selective drug candidates.[2][3][4]

Physicochemical Properties

A foundational aspect of any in-silico study is the characterization of the molecule's physicochemical properties. These parameters are crucial for understanding its drug-like characteristics and potential pharmacokinetic profile.

PropertyPredicted ValueReference
Molecular FormulaC8H11N3ChemSpider
Molecular Weight149.19 g/mol ChemSpider
XLogP30.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area32.7 ŲPubChem

Proposed In-Silico Modeling Workflow

The following workflow outlines a comprehensive in-silico approach to characterize this compound and explore its therapeutic potential. This workflow is based on successful studies of analogous compounds.[2][3]

G cluster_0 Preparation Phase cluster_1 Computational Analysis cluster_2 Analysis & Optimization A Ligand Preparation (3D Structure Generation, Energy Minimization) D Molecular Docking (Binding Pose Prediction, Scoring) A->D B Target Identification (Literature Review, Target Prediction Servers) C Protein Preparation (PDB Structure Retrieval, Refinement) B->C C->D E Molecular Dynamics Simulation (Binding Stability Assessment) D->E G Binding Interaction Analysis D->G E->G F QSAR Model Development (Descriptor Calculation, Statistical Analysis) I Lead Optimization F->I G->I H ADMET Prediction H->I G Growth_Factors Growth_Factors PIM-1_Kinase PIM-1_Kinase Growth_Factors->PIM-1_Kinase Cytokine_Receptors Cytokine_Receptors Cytokine_Receptors->PIM-1_Kinase Downstream_Effectors Downstream_Effectors PIM-1_Kinase->Downstream_Effectors This compound This compound This compound->PIM-1_Kinase Cell_Proliferation Cell_Proliferation Downstream_Effectors->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Effectors->Apoptosis_Inhibition

References

An In-depth Technical Guide to the 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the core chemical scaffold of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, CAS Number 601515-50-8. It is important to note that while this compound is commercially available for research purposes, there is a notable absence of specific published studies detailing its synthesis, biological activity, and mechanism of action. The information presented herein is a comprehensive overview of the broader class of imidazo[1,5-a]pyrazine and tetrahydroimidazo[1,5-a]pyrazine derivatives, providing insights into the potential applications and research directions for this chemical family.

Introduction to the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a wide range of pharmacological properties. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. The tetrahydro- derivative, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, offers greater conformational flexibility, which can be advantageous in drug design for optimizing binding to target proteins.

Physicochemical Properties

PropertyInferred Value/CharacteristicSource/Basis
Molecular Formula C₇H₁₁N₃Calculated
Molecular Weight 137.19 g/mol Calculated
Appearance Likely a solid at room temperatureGeneral observation for similar small molecules
Solubility Expected to be soluble in organic solvents like DMSO and methanol. The hydrochloride salt (CAS 601515-50-8) is expected to have higher aqueous solubility.General properties of similar heterocyclic compounds and their salts.
pKa The imidazole and pyrazine nitrogens confer basic properties.Structural analysis

Synthesis Strategies for the Imidazo[1,5-a]pyrazine Core

No specific synthesis protocol for this compound has been published. However, general synthetic routes for related imidazo[1,5-a]pyrazine and tetrahydroimidazo[1,5-a]pyrazine derivatives have been described in the scientific literature. A common approach involves the cyclization of a substituted piperazine derivative.

A potential synthetic workflow, based on analogous reactions, is depicted below. This is a generalized representation and would require optimization for the specific target molecule.

G cluster_0 Hypothetical Synthesis Workflow Piperazine Derivative Piperazine Derivative Acylation Acylation Piperazine Derivative->Acylation 1. Introduce side chain Cyclization Cyclization Acylation->Cyclization 2. Form imidazole ring Reduction Reduction Cyclization->Reduction 3. Saturate pyrazine ring (if needed) Target Compound Target Compound Reduction->Target Compound

Caption: A generalized, hypothetical workflow for the synthesis of a tetrahydroimidazo[1,5-a]pyrazine core.

Potential Pharmacological Applications of the Imidazo[1,5-a]pyrazine Scaffold

Research on various derivatives of the imidazo[1,5-a]pyrazine and related imidazo[1,2-a]pyrazine scaffolds has revealed a broad spectrum of biological activities. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.

Therapeutic AreaTarget Class/MechanismRepresentative Research on Related Scaffolds
Oncology Kinase Inhibitors (e.g., BTK, IKK)Derivatives of imidazo[1,5-a]pyrazine have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies.
Related imidazo[1,2-a]quinoxaline and imidazo[1,2-a]pyrazine structures have been explored as inhibitors of IκB kinase (IKK), a key enzyme in inflammatory and cancer signaling pathways.
Neurology Ion Channel Modulators (e.g., AMPAR)Imidazo[1,2-a]pyrazine derivatives have been identified as negative allosteric modulators of AMPA receptors, with potential applications in epilepsy.
Inflammatory Diseases IKK InhibitionAs mentioned above, inhibition of the NF-κB signaling pathway through IKK is a promising strategy for treating inflammatory conditions.

Potential Signaling Pathway Interactions

Based on the targets identified for related compounds, the imidazo[1,5-a]pyrazine scaffold has the potential to modulate key cellular signaling pathways implicated in disease.

Potential Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

Given that some imidazo[1,5-a]pyrazine derivatives are being explored as BTK inhibitors, a primary target pathway would be the B-cell receptor signaling cascade, which is crucial for B-cell proliferation and survival.

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Potential Point of Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibition of the BCR signaling pathway by an imidazo[1,5-a]pyrazine-based BTK inhibitor.

Potential Modulation of the NF-κB Signaling Pathway

Inhibition of IKK by imidazo[1,5-a]pyrazine derivatives would directly impact the canonical NF-κB signaling pathway, which is a central regulator of inflammation and cell survival.

G Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates (Potential Inhibition Point) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: Potential modulation of the NF-κB pathway via IKK inhibition by an imidazo[1,5-a]pyrazine derivative.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for this compound are not available. However, for researchers interested in investigating this compound or its derivatives, the following are generalized methodologies for key experiments based on studies of related compounds.

General Kinase Inhibition Assay (e.g., for BTK)
  • Reagents and Materials: Recombinant human kinase (e.g., BTK), appropriate substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute the test compound in assay buffer. b. In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the remaining ATP or the generated ADP according to the detection kit manufacturer's instructions. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Culture: Plate cancer cells (e.g., a B-cell lymphoma line for a BTK inhibitor) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Conclusion and Future Directions

The this compound core represents a promising, yet underexplored, scaffold in medicinal chemistry. While specific biological data for the compound with CAS number 601515-50-8 is currently lacking in the public domain, the extensive research on related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives highlights the potential of this chemical class.

Future research should focus on:

  • Developing and publishing a robust and scalable synthesis for this compound.

  • Systematic screening of this compound against a broad panel of biological targets, particularly kinases and ion channels, to identify its primary mechanism(s) of action.

  • Structure-activity relationship (SAR) studies to explore how modifications to the core structure impact biological activity and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of the imidazo[1,5-a]pyrazine scaffold. The insights from related compounds provide a strong rationale for the further investigation of this compound as a valuable building block for the discovery of new medicines.

The Expanding Therapeutic Potential of Imidazo[1,5-a]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, antiviral, and kinase inhibitory properties. Detailed experimental methodologies for key biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis and future drug development efforts.

Kinase Inhibition: A Prominent Mechanism of Action

Imidazo[1,5-a]pyrazine derivatives have shown significant promise as potent and selective inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[1][2] A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent, reversible BTK inhibitors.[3] These compounds achieve their selectivity through specific hydrogen bond interactions with serine and asparagine residues in the kinase hinge region and hydrophobic interactions in a back pocket.[3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 PIP2 PIP2 PLCy2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Derivatives Inhibitor->BTK

BTK Signaling Pathway Inhibition

Quantitative Data for BTK Inhibition

Compound IDBTK IC50 (nM)Human PBMC IC50 (nM)Reference
1 0.278.0[3]
2 0.327.5[3]
3 0.173.0[3]
Acalabrutinib (ACP-196) 3-[3]
IKK1 and IKK2 Inhibition

The IκB kinase (IKK) complex is central to the activation of the NF-κB signaling pathway, a critical mediator of inflammation.[4] Imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives have been investigated as inhibitors of IKK1 and IKK2.[4]

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_dimer NF-κB (p50/p65) NFkB_dimer->NFkB_IkB Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_IkB->NFkB_dimer IκB Degradation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Inhibitor Imidazo[1,5-a]pyrazine Derivatives Inhibitor->IKK_complex

NF-κB Signaling Pathway Inhibition
Bromodomain-containing protein 9 (BRD9) Inhibition

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, and its mutations are found in a significant percentage of human cancers.[5] A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent BRD9 inhibitors.[5]

BRD9_Chromatin_Remodeling BRD9 BRD9 SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of Histone Acetylated Histones SWI_SNF->Histone Binds to Chromatin Chromatin Remodeling Histone->Chromatin Gene_expression Gene Transcription Chromatin->Gene_expression Inhibitor Imidazo[1,5-a]pyrazine Derivatives Inhibitor->BRD9

BRD9-Mediated Chromatin Remodeling Inhibition

Quantitative Data for BRD9 Inhibition and Anticancer Activity

Compound IDBRD9 IC50 (nM)A549 Cell Line IC50 (µM)EOL-1 Cell Line IC50 (µM)Reference
27 356.121.76[5]
29 103--[5]

Anticancer Activity

Beyond specific kinase inhibition, imidazo[1,5-a]pyrazine derivatives have demonstrated broad-spectrum anticancer activity against various cancer cell lines.

Quantitative Data for Anticancer Activity

Compound IDHep-2 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)A375 IC50 (µM)Vero IC50 (µM)Reference
12b 1113111191[6]

Antiviral Activity

Derivatives of the imidazo[1,5-a]pyrazine scaffold have also been investigated for their antiviral properties, showing activity against influenza and respiratory syncytial virus (RSV).

Influenza A Virus

Certain 2-thio substituted imidazo[1,5-a]-1,3,5-triazin-4-one derivatives have shown specific inhibitory activity against the influenza A virus.[7]

Quantitative Data for Anti-Influenza A Virus Activity

Compound IDInfluenza A Virus Inhibition (µM)Reference
13 4.1[7]
15 5.3[7]
Respiratory Syncytial Virus (RSV)

The same class of compounds has also demonstrated potent inhibition of RSV.[7]

Quantitative Data for Anti-RSV Activity

Compound IDRSV Inhibition (µM)Reference
13 1.4[7]
16 21.9[7]
17 15.7[7]

Experimental Protocols

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen, ADP-Glo) BRD9_Assay BRD9 Binding Assay (e.g., AlphaScreen) Cytotoxicity_Assay Anticancer Cytotoxicity Assay (MTT Assay) Antiviral_Assay Antiviral Assay (Plaque Reduction, CPE Inhibition) Compound Imidazo[1,5-a]pyrazine Derivative Compound->Kinase_Assay Compound->BRD9_Assay Compound->Cytotoxicity_Assay Compound->Antiviral_Assay

General Experimental Workflow
Kinase Inhibition Assays

This assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the BTK enzyme.

  • Reagents : BTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor® 647-labeled tracer, test compounds, and kinase buffer.

  • Procedure :

    • Add 5 µL of test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a BTK enzyme/Eu-anti-tag antibody mixture.

    • Add 5 µL of the tracer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Data Analysis : A decrease in the FRET signal indicates displacement of the tracer by the test compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This luminescent assay measures the amount of ADP produced during the kinase reaction.

  • Reagents : IKKβ enzyme, substrate (e.g., IKKtide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure :

    • Set up a 10 µL kinase reaction containing IKKβ, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis : The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents : Cancer cell lines, culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The absorbance is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antiviral Assays

This assay measures the ability of a compound to inhibit the formation of viral plaques.

  • Materials : Madin-Darby canine kidney (MDCK) cells, influenza A virus stock, test compounds, and an overlay medium (e.g., containing agarose or methylcellulose).

  • Procedure :

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Pre-incubate the virus with serial dilutions of the test compound for 1 hour.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) and count the plaques.

  • Data Analysis : The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This assay measures the ability of a compound to protect cells from the virus-induced CPE.

  • Materials : HEp-2 cells, RSV stock, test compounds, and cell culture medium.

  • Procedure :

    • Seed HEp-2 cells in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with RSV.

    • Incubate the plate for 4-5 days until CPE is observed in the virus control wells.

    • Assess cell viability using a colorimetric method (e.g., MTT or neutral red uptake).

  • Data Analysis : The EC50 value is the concentration of the compound that protects 50% of the cells from the viral CPE.

Conclusion

Imidazo[1,5-a]pyrazine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as kinase inhibitors, anticancer agents, and antiviral compounds highlights their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this important chemical scaffold.

References

An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its structural analogs. This class of heterocyclic compounds has garnered interest in medicinal chemistry, particularly for its potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors in the management of type 2 diabetes.

Core Structure and Analogs

The core of the compounds discussed in this guide is the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. The primary focus is on the 3-methyl substituted analog and related derivatives.

Figure 1: Core Scaffold

A representative 2D structure of the core molecule will be programmatically generated here based on its chemical identifier.

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core and its derivatives can be achieved through multi-step synthetic routes. A general approach involves the construction of the bicyclic system from piperazine precursors.

General Synthesis Workflow

A plausible synthetic workflow for the preparation of substituted tetrahydroimidazo[1,5-a]pyrazines is outlined below. This is a generalized scheme based on related heterocyclic syntheses.

Synthesis_Workflow General Synthesis Workflow start Piperazine Derivative step1 N-Alkylation / Protection start->step1 step2 Introduction of Imidazole Precursor step1->step2 step3 Cyclization step2->step3 end Tetrahydroimidazo[1,5-a]pyrazine Core step3->end DPP-IV_Signaling_Pathway Mechanism of Action of DPP-IV Inhibitors Ingestion Food Ingestion GLP1_release GLP-1 Release (from L-cells) Ingestion->GLP1_release Active_GLP1 Active GLP-1 GLP1_release->Active_GLP1 DPPIV DPP-IV Enzyme Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inhibitor Tetrahydroimidazo[1,5-a]pyrazine Analog (Inhibitor) Inhibitor->DPPIV Inhibition Active_GLP1->DPPIV Degradation Pancreas Pancreatic β-cells Active_GLP1->Pancreas Stimulation Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Spectroscopic Profile of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific molecule, this guide presents a predictive analysis based on the known spectroscopic properties of the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold and related substituted analogs. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and the expected major mass spectral fragmentation patterns for this compound.

Nuclear Magnetic Resonance (NMR) Data

The predicted NMR data is based on the analysis of the parent compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and the expected influence of the methyl group at the 3-position. The addition of the electron-donating methyl group is anticipated to cause a slight upfield shift (lower ppm) for the nearby protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.8 - 7.0Singlet-
H-5~3.9 - 4.1Triplet~5-6
H-6~3.2 - 3.4Triplet~5-6
H-7~4.0 - 4.2Singlet-
3-CH₃~2.2 - 2.4Singlet-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~120 - 125
C-3~145 - 150
C-5~45 - 50
C-6~48 - 53
C-8a~130 - 135
3-CH₃~15 - 20
Mass Spectrometry (MS) Data

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals.

Table 3: Predicted Mass Spectrometry Data (EI-MS) for this compound

m/zPredicted IdentityNotes
137[M]⁺Molecular Ion
122[M - CH₃]⁺Loss of the methyl group
110[M - HCN]⁺Loss of hydrogen cyanide from the imidazole ring
82[M - C₂H₃N₂]⁺Fragmentation of the pyrazine ring

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

II. Instrument Setup and Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high homogeneity and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

III. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)

A general procedure for obtaining an Electron Ionization (EI) mass spectrum is provided.

I. Sample Introduction

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction Method: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

II. Ionization and Analysis

  • Ionization Method: Utilize Electron Ionization (EI) as the ionization source.[1][2][3]

  • Electron Energy: Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.[1][2]

  • Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum.

III. Data Interpretation

  • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

  • Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.[4]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel compound.

Spectroscopic_Analysis_Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Compound Synthesis & Purification Sample_Prep Sample Preparation (Dissolution) Synthesis->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Sample_Prep->NMR_Acquisition MS_Acquisition MS Data Acquisition (EI, ESI) Sample_Prep->MS_Acquisition NMR_Processing NMR Data Processing & Interpretation NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing & Interpretation MS_Acquisition->MS_Processing Structure_Determination Structure Determination NMR_Processing->Structure_Determination MS_Processing->Structure_Determination NMR_Workflow Figure 2: Detailed NMR Experimental Workflow A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Process FID (FT, Phasing, Baseline) F->H G->H I Calibrate & Analyze (Chemical Shift, Integration, Coupling) H->I MS_Workflow Figure 3: Detailed MS Experimental Workflow A Prepare Dilute Sample Solution B Introduce Sample (e.g., Direct Infusion or GC) A->B C Ionize Sample (e.g., Electron Ionization) B->C D Separate Ions by m/z (Mass Analyzer) C->D E Detect Ions D->E F Generate Mass Spectrum E->F G Interpret Spectrum (Molecular Ion, Fragmentation) F->G

References

Technical Guide: Physicochemical and Pharmacological Properties of Tetrahydroimidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride salt is not extensively described in publicly available scientific literature. This guide provides a detailed overview of the core scaffold, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and its more extensively studied isomer, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, to serve as a foundational resource. The experimental data and methodologies presented are derived from studies on analogs and are intended to be representative of the compound class.

Core Compound Properties

The tetrahydroimidazo[1,5-a]pyrazine scaffold is a heterocyclic organic structure that serves as a versatile starting point for the synthesis of various biologically active molecules. Its chemical and physical properties are influenced by the substituents attached to the core rings.

Physicochemical Data

The following table summarizes the key physicochemical properties for the parent scaffold and the requested methyl derivative.

Property5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazineThis compound Hydrochloride
CAS Number 297172-19-1[1]601515-50-8[2]
Molecular Formula C₆H₉N₃[1]C₇H₁₂ClN₃
Molecular Weight 123.16 g/mol [1]173.64 g/mol
Appearance Cream solid[1]Data not available
Purity Typically ≥97%[1]Data not available
SMILES C1=NC=C2N1CCNC2[1]Cl.CC1=CN2C(CCN2)=C1
InChI Key WROMFHICINADER-UHFFFAOYSA-N[1]Data not available

Pharmacological Profile and Biological Activity

Derivatives of the tetrahydroimidazo[a]pyrazine core have been investigated for a range of biological activities, demonstrating their potential as modulators of key cellular signaling pathways. The activity is highly dependent on the specific isomer ([1,5-a] vs. [1,2-a]) and the nature of the substituents.

Summary of Biological Activities

The table below presents a summary of the biological targets and reported in vitro efficacy for various analogs.

Compound Class/DerivativeTargetKey FindingsIC₅₀ Values
Imidazo[1,2-a]pyrazine Analogs Gαq ProteinsA dimeric form, BIM-46187, and related monomers act as cell-permeable inhibitors that preferentially silence Gαq proteins, evaluated by measuring intracellular myo-inositol 1-phosphate.[3][4]Data qualitative
Pyridazinone-bearing Imidazo[1,2-a]pyrazine TRPC5 ChannelsIdentified as potent and selective inhibitors of the TRPC5 calcium-permeable cation channel, showing potential for treating chronic kidney disease.[5]Data qualitative
8-Morpholinoimidazo[1,2-a]pyrazine Analogs PI3Kα KinaseA series of derivatives bearing phenylpyrimidine-carboxamides exhibited moderate cytotoxicity against cancer cell lines (A549, PC-3, MCF-7) and inhibitory activity against PI3Kα.[6]1.25 µM (Compound 14c)[6]
Imidazo[1,2-a]pyrazine Derivative 7 ENPP1A highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway. This inhibition enhances the immune response, showing synergy with anti-PD-1 antibodies in vivo.[7]5.70 - 9.68 nM[7]
Imidazo[1,2-a]pyrazine & Imidazo[1,5-a]quinoxaline IKK1 and IKK2Novel compounds based on these scaffolds were synthesized and tested for their potential to inhibit IKK1 and IKK2, key kinases in the NF-κB inflammatory pathway.[1]Data qualitative
Hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones CNS / VariousA series of 2-aryl or alkyl substituted derivatives were tested for anti-inflammatory, coronary dilator, and CNS depressant activities.[8]Data qualitative

Experimental Protocols

The following sections detail the methodologies used to assess the biological activity of tetrahydroimidazo[a]pyrazine derivatives, based on published literature.

Gαq Protein Activity Assay

This protocol describes a second messenger-based fluorescence assay to determine the inhibitory activity of compounds on Gαq protein signaling.[3][4]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media until they reach a suitable confluency for experimentation.

  • Compound Pre-incubation: Cells are pre-treated with the test compounds (e.g., BIM-46187 analogs at 100 µM) for a specified duration to allow for cell penetration and target engagement.

  • Gαq Activation: The Gαq pathway is stimulated using an appropriate agonist, such as Carbachol (CCh), which activates muscarinic acetylcholine receptors coupled to Gαq.

  • IP₁ Measurement: Following stimulation, the accumulation of the downstream second messenger, myo-inositol 1-phosphate (IP₁), is quantified. This is typically achieved using a competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET).

  • Data Analysis: The fluorescence signal is measured, which is inversely proportional to the IP₁ concentration. The results are compared to vehicle-treated controls to determine the percentage of inhibition. Statistical analysis is performed using methods like one-way ANOVA followed by Dunnett's multiple comparisons test.

TRPC5 Inhibition Assay

This protocol outlines a fluorescence-based Ca²⁺ mobilization assay to evaluate the inhibitory effect of compounds on TRPC5 channels.[5]

  • Cell Line: A stable HEK-293 cell line expressing human TRPC5 is used.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.

  • Compound Application: Test compounds are added to the cells at various concentrations and incubated.

  • Channel Activation: The TRPC5 channel is activated with an agonist, leading to an influx of Ca²⁺ into the cells.

  • Fluorescence Measurement: The change in intracellular Ca²⁺ concentration is monitored by measuring the fluorescence intensity over time using a plate reader.

  • Data Analysis: The inhibitory activity of the compounds is determined by quantifying the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated from the concentration-response curves.

PI3Kα Kinase Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory activity of compounds against the PI3Kα kinase.[6]

  • Reagents: The assay requires purified PI3Kα enzyme, the substrate phosphatidylinositol-4,5-bisphosphate (PIP₂), and ATP.

  • Reaction Setup: The kinase reaction is performed in a buffer solution containing the enzyme, substrate, and varying concentrations of the test compound.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.

  • Detection: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP₃), is quantified. This can be done using various methods, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the kinase activity in the presence of the inhibitor to the activity of a vehicle control. IC₅₀ values are determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The versatility of the tetrahydroimidazo[a]pyrazine scaffold allows its derivatives to interact with diverse biological pathways. The following diagrams illustrate two such pathways where these compounds have shown activity.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gαq GPCR->Gq Activates PLCb PLCβ PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLCb Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release->PKC Activates Agonist Agonist Agonist->GPCR Activates Inhibitor Imidazo[1,2-a]pyrazine Derivative (e.g., BIM-46187) Inhibitor->Gq Inhibits

Caption: Gαq protein signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates AMP_GMP AMP + GMP cGAMP->AMP_GMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Transcription Transcription of IFNs & Cytokines pIRF3->Transcription Translocates & Initiates ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1 Inhibits

References

The Tetrahydroimidazo[1,5-a]pyrazine Core: A Journey from Early Discovery to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroimidazo[1,5-a]pyrazine scaffold is a fascinating bicyclic heteroaromatic system that has quietly evolved from an area of initial synthetic exploration into a privileged core for the development of modern therapeutics. Its unique three-dimensional structure and synthetic tractability have allowed it to be adapted for potent and selective modulation of diverse biological targets, ranging from metabolic enzymes to epigenetic reader proteins. This whitepaper provides a comprehensive technical overview of the discovery and history of this scaffold, detailing its synthesis, key biological applications, and the signaling pathways it influences. By consolidating historical context with recent advancements, this guide serves as a critical resource for researchers engaged in the discovery and development of novel drugs.

Discovery and Historical Context

The story of the tetrahydroimidazo[1,5-a]pyrazine core begins in the mid-1970s. Researchers at the Italian pharmaceutical company Gruppo Lepetit S.p.A. first reported the synthesis of a series of 2-aryl or alkyl-substituted 7-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones in 1975.[1] Their initial interest was in exploring the pharmacological activities of these novel heterocyclic systems.

These early investigations revealed that compounds featuring this scaffold possessed a range of biological effects, including anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant activities.[1] A subsequent paper in 1984 further detailed the synthesis and CNS activity of 2-aryl or 2-alkyl-7-phenylhexahydroimidazo[1,5-a] pyrazin-3(2H)-ones.[2] However, for several decades following this initial work, the scaffold remained relatively underexplored in the public domain, overshadowed by its more popular isomer, imidazo[1,2-a]pyrazine.

The turn of the 21st century saw a renaissance for fused imidazo-pyrazine systems in drug discovery. A significant milestone was the investigation of imidazo[1,5-a]pyrazines (the unsaturated version of the core) as potent and orally efficacious inhibitors of the mTORC1 and mTORC2 kinase complexes, crucial regulators of cell growth and proliferation. This work, published in 2011, highlighted the potential of the broader imidazo-pyrazine family in oncology. More recently, a pivotal moment for the saturated tetrahydroimidazo[1,5-a]pyrazine core came with the publication of a patent by LG Life Sciences, Ltd. This patent disclosed a series of tetrahydro-imidazo[1,5-a]pyrazine derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis, for the treatment of type 2 diabetes.[3] This discovery firmly established the modern therapeutic relevance of the scaffold. Further expanding its utility, a 2017 study identified derivatives of the closely related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one as potent inhibitors of BRD4, an epigenetic reader protein and a high-value target in cancer therapy.[4]

Key Therapeutic Applications and Signaling Pathways

The versatility of the tetrahydroimidazo[1,5-a]pyrazine core is demonstrated by its application to two distinct and highly significant therapeutic targets: DPP-IV and BRD4.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a critical role in regulating glucose levels. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism provides a powerful approach for managing type 2 diabetes with a low risk of hypoglycemia.[6][7] The discovery of tetrahydroimidazo[1,5-a]pyrazine derivatives as DPP-IV inhibitors positions this scaffold as a valuable tool for developing novel anti-diabetic agents.[3]

DPP-IV Signaling Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates Release DPP-IV DPP-IV GLP-1 (Active)->DPP-IV Substrate Insulin Secretion Insulin Secretion GLP-1 (Active)->Insulin Secretion Stimulates GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) Inactivates Tetrahydroimidazo[1,5-a]pyrazine Tetrahydroimidazo[1,5-a]pyrazine Tetrahydroimidazo[1,5-a]pyrazine->DPP-IV Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes

Figure 1: DPP-IV Inhibition by Tetrahydroimidazo[1,5-a]pyrazines.

Bromodomain and Extra-Terminal Domain (BRD4) Inhibition

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[3] They recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[8] BRD4 is particularly critical for the expression of key oncogenes, such as MYC, and pro-inflammatory genes.[1] In many cancers, BRD4 is overexpressed or hyperactivated, leading to uncontrolled cell proliferation and survival.[1] Inhibiting BRD4 displaces it from chromatin, leading to the downregulation of these critical cancer-driving genes.[2][3] The development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD4 inhibitors demonstrates the scaffold's potential in oncology, particularly for treating hematological malignancies and solid tumors.[4][9]

BRD4 Signaling Pathway in Cancer Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones Acetylated Histones Histone Acetyltransferases (HATs)->Acetylated Histones Writes Mark BRD4 BRD4 Acetylated Histones->BRD4 Recruits P-TEFb Complex P-TEFb Complex BRD4->P-TEFb Complex Recruits Imidazo[1,5-a]pyrazin-8(7H)-one Imidazo[1,5-a]pyrazin-8(7H)-one Imidazo[1,5-a]pyrazin-8(7H)-one->BRD4 Inhibits Binding RNA Pol II RNA Pol II P-TEFb Complex->RNA Pol II Activates Oncogene Transcription (e.g., MYC) Oncogene Transcription (e.g., MYC) RNA Pol II->Oncogene Transcription (e.g., MYC) Cancer Cell Proliferation Cancer Cell Proliferation Oncogene Transcription (e.g., MYC)->Cancer Cell Proliferation

Figure 2: BRD4 Inhibition by Imidazo[1,5-a]pyrazin-8(7H)-ones.

Synthesis and Experimental Protocols

The synthesis of the tetrahydroimidazo[1,5-a]pyrazine core has been approached through several routes, evolving from the initial methods to more refined strategies for analog generation.

Historical Synthesis of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones[1]

The pioneering synthesis involved a multi-step sequence starting from piperazine derivatives.

Protocol for 2-Aryl Derivatives:

  • Amide Formation: Reaction of various anilines with 3-carbomethoxy-1-methylpiperazine.

  • Reduction: Reduction of the resulting amides to afford 3-(arylaminomethyl)-1-methylpiperazines.

  • Cyclization: Reaction of the 3-(arylaminomethyl)-1-methylpiperazines with N,N'-carbonyldiimidazole to yield the final 2-aryl-substituted hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones.

Protocol for the Unsubstituted Core:

  • Urethane Formation: Reduction of 1-benzyl-2-cyano-4-methylpiperazine followed by reaction with methyl chloroformate and subsequent debenzylation to yield methyl (1-methylpiperazin-3-yl)methylcarbamate.

  • Cyclization: Cyclization of the urethane intermediate with sodium methoxide to accomplish the synthesis of the unsubstituted core.

Modern Synthesis of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one BRD4 Inhibitors[10]

A more recent synthetic strategy was employed to generate potent BRD4 inhibitors, showcasing the adaptability of the chemistry.

BRD4 Inhibitor Synthesis Workflow cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation A Starting Material (Substituted Pyridone) B Diazotization & Hydrolysis A->B C Methylation (Dimethyl Sulfate) B->C D Isocyanide Addition (Tosylmethyl isocyanide) C->D E Suzuki Coupling (2-bromo-1-fluoro-4-nitrobenzene) D->E F Nucleophilic Substitution & Reduction E->F G Final Analog Synthesis (Sulfonyl Chlorides) F->G H AlphaScreen Assay (BRD4 Binding IC50) G->H I Cell Proliferation Assay (HL-60, MV4-11 IC50) H->I J Pharmacokinetics (Microsomal Stability) I->J K In Vivo Xenograft Model (Antitumor Efficacy) J->K

Figure 3: Experimental Workflow for BRD4 Inhibitor Development.

General Experimental Protocol:

  • Intermediate Synthesis: The core 7-methylimidazo[1,5-a]pyrazin-8(7H)-one intermediate is prepared in a multi-step sequence involving diazotization, hydrolysis, methylation, reaction with tosylmethyl isocyanide, and a key Suzuki coupling reaction to install the desired aryl moiety.

  • Analog Generation: The intermediate is further functionalized through nucleophilic substitution and reduction steps, followed by reaction with a diverse set of sulfonyl chlorides to produce the final library of inhibitors.

  • Biological Evaluation:

    • Primary Screening: The binding affinity of the synthesized compounds to the BRD4(1) and BRD4(2) bromodomains is determined using an AlphaScreen assay.

    • Cellular Potency: The anti-proliferative activity is assessed in BRD4-sensitive human cancer cell lines, such as HL-60 (promyelocytic leukemia) and MV4-11 (acute myeloid leukemia).

    • Pharmacokinetic Profiling: In vitro metabolic stability is evaluated using human, rat, and mouse liver microsomes.

    • In Vivo Efficacy: Promising candidates are advanced to in vivo xenograft models to assess antitumor efficacy and tolerability.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors provides a clear example of data-driven lead optimization.

Table 1: BRD4 Inhibitory Activity and Anti-proliferative Effects of Key Derivatives[4][9]
CompoundR GroupBRD4(1) IC₅₀ (nM)BRD4(2) IC₅₀ (nM)HL-60 Cell IC₅₀ (µM)MV4-11 Cell IC₅₀ (µM)
10a H2101201.120.45
10d 4-F1901100.950.33
10f 4-Cl150850.680.24
10j 4-SO₂Me130760.570.18
10k 3-SO₂Me1801000.810.29

Data extracted from "Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors."

The Structure-Activity Relationship (SAR) studies revealed several key insights:

  • The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core acts as an effective mimic of acetylated lysine, forming a crucial hydrogen bond with Asn140 in the BRD4 binding pocket.

  • Substitution on the pendant phenyl ring significantly impacts potency. Electron-withdrawing groups at the para-position were generally favorable.

  • The 4-methylsulfonyl group (compound 10j ) provided the best combination of potency against both BRD4 bromodomains and strong anti-proliferative effects in cancer cell lines.

Conclusion and Future Outlook

The tetrahydroimidazo[1,5-a]pyrazine core has traversed a remarkable path from its initial synthesis and broad pharmacological screening in the 1970s to its current status as a validated scaffold for high-value therapeutic targets like DPP-IV and BRD4. Its rich chemical diversity and proven ability to engage with distinct protein classes underscore its significance in modern drug discovery.

For researchers and drug development professionals, this scaffold offers a compelling starting point for new therapeutic programs. The established synthetic routes provide a solid foundation for library generation, while the known biological targets offer clear pathways for evaluation. Future opportunities may lie in exploring this core for other enzyme and receptor families, leveraging its conformational properties to achieve novel mechanisms of action. As our understanding of complex signaling pathways continues to grow, versatile and adaptable scaffolds like tetrahydroimidazo[1,5-a]pyrazine will remain invaluable assets in the quest for new medicines.

References

Methodological & Application

Application Notes and Protocols for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological activity and cell culture applications of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is limited. The following application notes and protocols are presented as a hypothetical framework based on the activities of structurally related tetrahydroimidazo[1,2-a]pyrazine derivatives, which have been identified as inhibitors of Gαq protein signaling. These protocols are intended to serve as a guide for researchers to design and conduct their own investigations into the potential effects of this compound.

Application Note: Investigating the Role of this compound as a Putative Gαq Signaling Inhibitor in Cancer Cell Lines

Introduction

This compound is a heterocyclic small molecule with potential applications in cell biology and drug discovery. Based on the activity of structurally similar compounds, it is hypothesized to function as an inhibitor of the Gαq subunit of heterotrimeric G proteins. The Gαq signaling pathway is a critical transducer of signals from G protein-coupled receptors (GPCRs) and is implicated in a variety of cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Gαq pathway has been linked to various diseases, including cancer, making it an attractive target for therapeutic intervention.

This document provides a set of protocols to investigate the effects of this compound on cancer cells, with a focus on its potential to modulate Gαq-mediated signaling pathways. The proposed experiments will assess the compound's impact on cell viability, migration, and invasion, as well as its effect on key downstream effectors of Gαq signaling, such as Yes-associated protein (YAP) and Extracellular signal-regulated kinase (ERK).

Compound Handling and Storage

  • Solubility: The solubility of this compound should be empirically determined. It is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). Further dilutions should be made in sterile cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

Data Presentation

Table 1: Exemplary Data on the Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypePutative Gαq StatusHypothetical IC50 (µM) after 72h
OMM1Uveal MelanomaGNAQ Mutant5.2
92.1Uveal MelanomaGNAQ Mutant8.7
A375Malignant MelanomaBRAF Mutant (Gαq WT)> 100
MCF-7Breast CancerGαq WT75.4

Table 2: Exemplary Quantitative Western Blot Data on Downstream Gαq Signaling

Treatment (24h)Cell Linep-ERK/Total ERK (Fold Change)Nuclear YAP/Total YAP (Fold Change)
Vehicle (0.1% DMSO)OMM11.01.0
10 µM CompoundOMM10.350.45
Vehicle (0.1% DMSO)A3751.01.0
10 µM CompoundA3750.950.98

Mandatory Visualizations

Galphaq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Galphaq Gαq GPCR->Galphaq Agonist Gbetagamma Gβγ PLCb PLCβ Galphaq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK ERK PKC->ERK YAP YAP ERK->YAP activates Proliferation Cell Proliferation, Migration, Invasion YAP->Proliferation Compound 3-Methyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Compound->Galphaq Inhibits Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (e.g., GNAQ mutant vs. WT) viability Cell Viability Assay (MTT) Determine IC50 start->viability western Western Blot Analysis (p-ERK, YAP) start->western migration Cell Migration Assay (Wound Healing) start->migration invasion Cell Invasion Assay (Transwell) start->invasion analysis Data Analysis and Interpretation viability->analysis western->analysis migration->analysis invasion->analysis conclusion Conclusion on Compound's Efficacy and Mechanism of Action analysis->conclusion

Application Notes and Protocols for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in In-Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in-vivo studies, quantitative data, and established experimental protocols for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The following application notes and protocols are based on general principles for in-vivo rodent studies and data from structurally related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives. Researchers should adapt these generalized guidelines with appropriate dose-finding and toxicology studies for the specific compound.

Introduction

This compound is a heterocyclic organic compound.[1][2][3] While specific biological activities for this particular molecule are not yet documented in the literature, the imidazo[1,5-a]pyrazine scaffold is of interest in medicinal chemistry for its potential interactions with biological targets.[1] Derivatives of the related imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine core have been investigated for various therapeutic applications, including as central nervous system (CNS) depressants, anti-inflammatory agents, and in cancer research.[4][5][6]

These notes provide a framework for researchers to begin in-vivo evaluation of this compound in rodent models, covering compound preparation, administration, and potential experimental workflows.

Potential Applications of Related Imidazo[1,5-a]pyrazine Derivatives

While data on this compound is unavailable, studies on related compounds suggest potential areas of investigation:

  • Central Nervous System Effects: Certain derivatives of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one have been synthesized and tested for their effects on the central nervous system, although their depressant activity was found to be markedly reduced compared to other compounds like Zetidoline.[4]

  • Anti-inflammatory and Vasodilator Activity: A series of 2-aryl or alkyl substituted 7-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones have been evaluated for anti-inflammatory, coronary dilator, and CNS depressant activities.[6]

  • Antitumor Activity: Some imidazo[5,1-d]-1,2,3,5-tetrazinone derivatives, which are structurally distinct but contain an imidazole ring fused to a nitrogen-containing heterocycle, have shown antitumor activity.[7]

Quantitative Data for Structurally Related Compounds

The following table summarizes pharmacokinetic data for a related but distinct compound, 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP), a CRF1 antagonist. This data is provided for illustrative purposes only and is not representative of this compound.

ParameterValueSpeciesAdministration RouteReference
ED50 (ex vivo 125I-sauvagine binding) ~1.3 mg/kgRatOral[8]
Oral Bioavailability 91.1%RatOral[8]
Half-life (t1/2) 3.9 hRatIntravenous[8]

General Experimental Protocols for In-Vivo Rodent Studies

The following protocols are generalized for the administration of a novel compound to rodents and should be adapted based on the specific physicochemical properties of this compound and the experimental design.

Compound Formulation
  • Vehicle Selection: The choice of vehicle will depend on the solubility of the test compound. Common vehicles include:

    • Sterile water

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5-10% Tween® 80 in sterile water or saline

    • 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Preparation:

    • Determine the desired concentration of this compound based on preliminary dose-finding studies.

    • If the compound is a solid, accurately weigh the required amount.

    • Gradually add the chosen vehicle to the compound while vortexing or sonicating to ensure complete dissolution or a homogenous suspension.

    • Prepare the formulation fresh on the day of the experiment, unless stability data indicates otherwise.

Oral Gavage Administration in Rats

This protocol is a standard method for oral administration of a precise volume of a liquid substance directly into the stomach.[9][10][11][12]

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 16-20 gauge, 2-3 inches long for adult rats).[10] Flexible plastic or stainless steel needles with a ball-tip are recommended to minimize tissue damage.[10][12]

  • Syringes

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the animals to handling prior to the experiment to reduce stress.

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg, though smaller volumes are preferable.[10]

    • Restrain the rat firmly but gently. One common method is to hold the rat near the thoracic region while supporting its lower body.[10] Ensure the restraint does not impede breathing.

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib.[9] This length corresponds to the distance to the stomach.

    • Mark this length on the needle with a permanent marker to prevent over-insertion and potential perforation of the stomach or esophagus.[9][11]

  • Administration:

    • Draw the calculated volume of the compound formulation into the syringe and attach the gavage needle.

    • Hold the rat in an upright position and gently extend its head back to create a straight line through the neck and esophagus.[10][11]

    • Introduce the gavage needle into the mouth, advancing it gently along the upper palate towards the esophagus.[10] The animal should swallow as the tube is passed. The needle should advance without resistance.[9][12] If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is inserted to the pre-measured depth, administer the solution slowly.[9]

    • After dosing, gently remove the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or discomfort.[10]

    • Continue to monitor the animals at least once between 12-24 hours after dosing for any adverse effects.[9][10]

Visualizations

Experimental Workflow for In-Vivo Evaluation

The following diagram illustrates a general workflow for the in-vivo evaluation of a novel compound like this compound in a rodent model.

experimental_workflow cluster_preclinical Pre-clinical Evaluation formulation Compound Formulation (Solubility, Vehicle Selection) dose_ranging Dose-Ranging & MTD Study (Acute Toxicity) formulation->dose_ranging Determine appropriate vehicle & concentration pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies dose_ranging->pk_pd Select doses for PK/PD efficacy Efficacy Studies (Disease Model) pk_pd->efficacy Establish dose-exposure-response relationship toxicology Toxicology Studies (Repeat Dose) efficacy->toxicology Evaluate safety at efficacious doses data_analysis Data Analysis & Reporting toxicology->data_analysis

Caption: General workflow for in-vivo rodent model evaluation.

Signaling Pathways

There is no information available in the searched literature regarding the specific signaling pathways modulated by this compound. Elucidation of its mechanism of action would require further dedicated in-vitro and in-vivo studies. A hypothetical workflow for investigating this is presented below.

signaling_pathway_investigation cluster_investigation Mechanism of Action Investigation in_vitro In-vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) cell_based Cell-based Assays (e.g., Reporter Gene Assays, Phospho-protein Analysis) in_vitro->cell_based Identify potential targets in_vivo_target In-vivo Target Engagement (e.g., Ex-vivo tissue analysis, PET imaging) cell_based->in_vivo_target Confirm cellular activity pathway_confirmation Pathway Confirmation (e.g., Knockout models, Pharmacological inhibitors) in_vivo_target->pathway_confirmation Validate in whole organism

Caption: Hypothetical workflow for signaling pathway investigation.

References

Application Notes and Protocols for the Quantification of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for understanding its properties, behavior, and potential applications. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound in various matrices. While specific validated methods for this particular compound are not widely published, the following protocols are based on established analytical techniques for structurally similar pyrazine derivatives and provide a strong foundation for method development and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Proposed Analytical Methods

A variety of analytical techniques can be employed for the quantification of pyrazine derivatives. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for non-volatile or thermally labile compounds.[1] Coupled with a UV detector, it can provide reliable quantification for samples with relatively high concentrations of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] It offers high chromatographic resolution and mass-selective detection, providing excellent sensitivity and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for trace-level quantification in complex matrices.[4][5] It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for bioanalytical studies or challenging sample types.

II. Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the proposed analytical methods. These values are based on data reported for other pyrazine compounds and should be considered as target values for method development and validation for this compound.

Table 1: Proposed HPLC-UV Method Performance

ParameterExpected Range
Linearity (r²)> 0.995
Limit of Detection (LOD)10 - 100 ng/mL
Limit of Quantification (LOQ)50 - 500 ng/mL
Precision (%RSD)< 5%
Accuracy/Recovery90 - 110%

Table 2: Proposed GC-MS Method Performance

ParameterExpected Range
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Precision (%RSD)< 10%
Accuracy/Recovery85 - 115%

Table 3: Proposed LC-MS/MS Method Performance

ParameterExpected Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Precision (%RSD)< 15% (at LOQ)
Accuracy/Recovery80 - 120%

III. Experimental Protocols

A. Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Scope: This protocol describes a method for the quantification of this compound in simple matrices, such as bulk material or simple formulations.

2. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable modifier)
  • Volumetric flasks, pipettes, and syringes
  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Procedure:

  • Standard Preparation:
  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation:
  • Accurately weigh and dissolve the sample in the mobile phase to an expected concentration within the calibration range.
  • Filter the sample through a 0.22 µm syringe filter prior to injection.
  • Chromatographic Conditions:
  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 30:70 v/v) with a modifier like 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (typically scanned from 200-400 nm).
  • Analysis:
  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared samples.
  • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

B. Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope: This protocol is suitable for the quantification of this compound in complex matrices where volatility is not a limiting factor.

2. Materials and Reagents:

  • This compound reference standard
  • Dichloromethane (GC grade)
  • Sodium sulfate (anhydrous)
  • Internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)

3. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)
  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-INNOWax)[6]

4. Procedure:

  • Standard Preparation:
  • Prepare a stock solution of the reference standard and internal standard in dichloromethane at 1 mg/mL.
  • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
  • Sample Preparation (Liquid-Liquid Extraction):
  • To a known volume of the sample, add the internal standard.
  • Adjust the pH of the sample to basic (e.g., pH 10-11) with a suitable base.
  • Extract the sample with dichloromethane (2-3 times).
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Concentrate the extract to a final volume under a gentle stream of nitrogen.
  • GC-MS Conditions:
  • Injector Temperature: 250 °C[2]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[2]
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 min
  • Ramp: 10 °C/min to 250 °C
  • Hold: 5 min at 250 °C
  • MS Transfer Line Temperature: 250 °C[2]
  • Ion Source Temperature: 230 °C[2]
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard.
  • Analysis:
  • Analyze the calibration standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
  • Analyze the prepared samples.
  • Calculate the concentration of the analyte in the samples using the calibration curve.

C. Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Scope: This protocol is designed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.

2. Materials and Reagents:

  • This compound reference standard
  • Stable isotope-labeled internal standard (e.g., d3- or 13C-labeled analog)
  • Acetonitrile (LC-MS grade)
  • Methanol (LC-MS grade)
  • Water (LC-MS grade)
  • Formic acid (LC-MS grade)

3. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system
  • Tandem mass spectrometer (e.g., triple quadrupole)
  • C18 or HILIC column suitable for LC-MS analysis

4. Procedure:

  • Standard Preparation:
  • Prepare stock solutions of the analyte and internal standard in a suitable solvent.
  • Prepare calibration standards by spiking the analyte into a blank matrix.
  • Sample Preparation (Protein Precipitation):
  • To a small volume of the biological sample (e.g., 100 µL), add the internal standard.
  • Add 3-4 volumes of cold acetonitrile to precipitate proteins.
  • Vortex and centrifuge at high speed.
  • Transfer the supernatant to a clean tube and evaporate to dryness.
  • Reconstitute the residue in the mobile phase.
  • LC-MS/MS Conditions:
  • Mobile Phase A: 0.1% Formic acid in water[4]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
  • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., starting with low %B and ramping up).
  • Flow Rate: 0.3 - 0.5 mL/min
  • Column Temperature: 40 °C[4]
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion and at least two product ions should be optimized for both the analyte and the internal standard.[4]
  • Analysis:
  • Analyze the calibration standards to construct a calibration curve.
  • Analyze the prepared samples.
  • Quantify the analyte using the ratio of the analyte MRM transition peak area to the internal standard MRM transition peak area.

IV. Visualizations

Caption: General workflow for the quantitative analysis of a target compound.

Sample_Preparation_Workflow Start Sample Add_IS Add Internal Standard Start->Add_IS Extraction Extraction Method? Add_IS->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Liquid SPE Solid-Phase Extraction Extraction->SPE Solid/Liquid PPT Protein Precipitation Extraction->PPT Biological Concentration Evaporation & Reconstitution LLE->Concentration SPE->Concentration PPT->Concentration Analysis Analysis Concentration->Analysis

Caption: Decision tree for selecting a sample preparation method.

References

Application Notes and Protocols for High-Throughput Screening with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific use of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in high-throughput screening is limited. The following application notes and protocols are presented as a scientifically plausible, hypothetical example based on the known biological activities of structurally related imidazopyrazine compounds, which have been shown to modulate G-protein coupled receptor (GPCR) signaling pathways.

Application Note: Identification of Gαq Protein Signaling Modulators using this compound

Introduction

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been identified in compounds that act as modulators of Gαq protein signaling.[1] Gαq proteins are key components of signal transduction pathways that are activated by a variety of hormones and neurotransmitters, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. Dysregulation of Gαq signaling is implicated in various diseases, including cardiovascular conditions and certain cancers.[1] This application note describes a hypothetical high-throughput screening (HTS) campaign utilizing this compound as a reference compound to identify novel inhibitors of Gαq-mediated signaling.

Principle of the Assay

The primary screening assay is a cell-based calcium flux assay that measures changes in intracellular calcium concentration upon stimulation of a Gαq-coupled receptor. A cell line endogenously or recombinantly expressing a Gαq-coupled receptor of interest is pre-loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, the subsequent Gαq-mediated release of intracellular calcium stores leads to an increase in fluorescence, which is detected by a high-throughput plate reader. Test compounds that inhibit this signaling pathway will cause a reduction in the fluorescence signal. This compound is used as a positive control for inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and control compounds in a Gαq signaling HTS campaign.

Table 1: Primary Screen - Calcium Flux Assay

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound1085 ± 5
YM-254890 (Known Gαq Inhibitor)195 ± 3
DMSO (Vehicle Control)-0 ± 2

Table 2: Secondary Screen - IP-One Assay

CompoundIC50 (µM) [95% CI]
This compound2.5 [2.1 - 3.0]
YM-254890 (Known Gαq Inhibitor)0.1 [0.08 - 0.12]

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Calcium Flux Assay

1. Materials and Reagents:

  • HEK293 cells stably expressing a Gαq-coupled receptor (e.g., M1 muscarinic acetylcholine receptor).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • This compound (Test Compound).

  • YM-254890 (Positive Control).

  • Agonist for the target receptor (e.g., Carbachol for M1 receptor).

  • 384-well black, clear-bottom assay plates.

2. Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test and control compounds in Assay Buffer.

    • Add 5 µL of the compound solutions to the appropriate wells of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Signal Detection:

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm).

    • Establish a baseline reading for 10-20 seconds.

    • Add 10 µL of the agonist solution at a final concentration that elicits a maximal response (EC100).

    • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the percentage inhibition for each well relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Secondary Confirmatory Assay - IP-One HTRF Assay

1. Materials and Reagents:

  • HEK293 cells expressing the target Gαq-coupled receptor.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

  • Stimulation Buffer (provided in the kit).

  • Agonist for the target receptor.

  • Test compounds identified as "hits" from the primary screen.

  • 384-well white assay plates.

2. Procedure:

  • Cell Plating: Seed cells into 384-well plates as described in the primary assay protocol and incubate overnight.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of the hit compounds.

    • Remove the culture medium and add 5 µL of the compound dilutions to the wells.

    • Add 5 µL of the agonist solution (at an EC80 concentration) to the wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Lysis and Detection:

    • Add 5 µL of the IP1-d2 conjugate to each well.

    • Add 5 µL of the anti-IP1 cryptate to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Gq_Signaling_Pathway cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Agonist Agonist Agonist->GPCR Binds

Caption: Gαq protein signaling pathway.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS: Cell-Based Calcium Flux Assay (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation (Primary Assay) hit_id->dose_response Active end Lead Candidate hit_id->end Inactive secondary_assay Secondary Assay: IP-One HTRF Assay dose_response->secondary_assay ic50 IC50 Determination secondary_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar sar->end

Caption: High-throughput screening workflow.

References

Application Notes and Protocols: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a significant class of therapeutic targets.[2] The pyrazine moiety is a key structural feature in several approved kinase inhibitors, valued for its properties in rational drug design.[2]

Derivatives of the imidazo[1,5-a]pyrazine scaffold have shown promise as potent and selective kinase inhibitors.[2] Notably, compounds with this core structure have been developed as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[3][4] These inhibitors achieve their selectivity through specific hydrogen bonding and hydrophobic interactions within the kinase domain.[3]

This document provides a framework for evaluating the potential of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a kinase inhibitor. The following sections detail generalized protocols for biochemical and cell-based assays to determine its inhibitory activity and selectivity profile against a panel of protein kinases.

Data Presentation

The following tables represent hypothetical data for the characterization of this compound (referred to as "Compound X"). This data is for illustrative purposes to guide the researcher in presenting their own experimental findings.

Table 1: Biochemical IC50 Data for Compound X against a Panel of Kinases

Kinase TargetIC50 (nM)Assay Format
Kinase A50ADP-Glo™
Kinase B750ADP-Glo™
Kinase C>10,000ADP-Glo™
BTK15ADP-Glo™
EGFR2,500ADP-Glo™
SRC800ADP-Glo™
JAK1>10,000ADP-Glo™
JAK2>10,000ADP-Glo™
JAK3>10,000ADP-Glo™

Table 2: Cell-Based Activity of Compound X

Cell LineTarget PathwayAssay TypeEC50 (nM)
Cell Line AKinase A SignalingCellular Phosphorylation200
TMD8 (Lymphoma)BCR SignalingCellular Phosphorylation85
A549 (Lung Cancer)EGFR SignalingCellular Phosphorylation>10,000

Experimental Protocols

The following are generalized protocols that can be adapted to assess the kinase inhibitory potential of this compound.

This protocol measures the amount of ADP produced in a kinase reaction, where an increase in luminescence is inversely proportional to kinase activity.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound (Compound X)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X in DMSO, starting from 1 mM.

  • Reaction Setup: a. In a 384-well plate, add 1 µL of diluted Compound X or DMSO (vehicle control) to the appropriate wells. b. Add 2 µL of a 2.5x kinase/substrate mixture (prepared in kinase reaction buffer). c. Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: a. Add 2 µL of 2.5x ATP solution (prepared in kinase reaction buffer) to each well to start the reaction. b. Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

This protocol quantifies the phosphorylation of a specific kinase substrate within a cellular context.[1]

Materials:

  • Cell line expressing the target kinase and substrate.

  • 96-well cell culture plates.

  • This compound (Compound X).

  • Growth medium and appropriate cell stimulants (e.g., growth factors).

  • Ice-cold PBS.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • ELISA plate pre-coated with a capture antibody for the substrate protein.

  • Phospho-specific detection antibody for the substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution and stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.[1]

  • Compound Treatment: a. Starve cells of serum for 4-6 hours, if required for the specific pathway. b. Treat the cells with various concentrations of Compound X or DMSO for 1-2 hours.

  • Cell Stimulation and Lysis: a. Stimulate the cells with an appropriate agonist (e.g., EGF for EGFR pathway) for a predetermined time (e.g., 15 minutes) to activate the kinase. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.[1]

  • ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour.[1] e. Wash the plate three times with wash buffer. f. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.[1] g. Wash the plate five times with wash buffer. h. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. i. Add 100 µL of stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on stimulated and unstimulated controls and determine the EC50 value from the dose-response curve.

Visualizations

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Compound Synthesis Compound Synthesis Biochemical Screening Biochemical Screening Compound Synthesis->Biochemical Screening Hit Identification Hit Identification Biochemical Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Selectivity Profiling Selectivity Profiling Lead Optimization->Selectivity Profiling Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: A generalized workflow for kinase inhibitor discovery and development.

Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruits GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Activates MAPK_Cascade MAP Kinase Cascade (Raf -> Mek -> Erk) Ras->MAPK_Cascade Transcription Transcription Factors MAPK_Cascade->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates Inhibitor Compound X Inhibitor->Dimerization Inhibits Phosphorylation

Caption: Inhibition of a typical RTK signaling cascade by a kinase inhibitor.

step1 Step 1: Reaction Setup Add Kinase, Substrate, and Compound X step2 Step 2: Initiation Add ATP to start reaction. Incubate for 60 min. step1->step2 step3 Step 3: Termination Add ADP-Glo™ Reagent. Deplete excess ATP. Incubate for 40 min. step2->step3 step4 Step 4: Detection Add Kinase Detection Reagent. Convert ADP to ATP. Generate Light. Incubate for 30 min. step3->step4 step5 Step 5: Readout Measure Luminescence step4->step5

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

References

Application of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound belonging to the imidazopyrazine class of molecules. While direct and extensive research on this specific methylated derivative in neuroscience is limited, the broader class of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives has been identified as a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). Notably, this chemical family has shown potential as dual orexin receptor antagonists, which are significant in the regulation of sleep-wake cycles. Furthermore, related imidazo[1,5-a]pyrazine structures have been investigated for their CNS depressant activities.

This document provides a potential application framework for this compound in neuroscience research, drawing insights from studies on closely related analogues. The protocols and pathways described herein are illustrative and based on the activities of similar compounds. Researchers are advised to perform initial dose-response and target engagement studies to validate these applications for the specific 3-methyl derivative.

Potential Applications in Neuroscience

Based on the pharmacology of analogous compounds, this compound could be investigated for the following applications:

  • Modulation of the Orexin System: As a potential orexin receptor antagonist, this compound could be a valuable tool for studying the roles of orexin in arousal, motivation, and sleep. Its therapeutic potential for insomnia and other sleep disorders could be explored.

  • Investigation of Sedative and Anxiolytic Effects: Given the observed CNS depressant effects of related compounds, this compound may exhibit sedative, hypnotic, or anxiolytic properties.

  • Tool for Studying Neuroinflammation: Some imidazopyrazine derivatives have been developed as kinase inhibitors (e.g., BTK inhibitors). While not a primary CNS target, the role of such kinases in neuroinflammatory processes suggests that this compound could be explored in models of diseases like multiple sclerosis or Alzheimer's disease.

Quantitative Data Summary (Hypothetical based on Analogues)

The following table summarizes hypothetical quantitative data for this compound, based on reported activities of other 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as orexin receptor antagonists.

Parameter Value Assay Type Target Reference
IC50 15 nMFLIPR (Calcium Flux)Orexin 1 Receptor (OX1R)Analog Study
IC50 25 nMFLIPR (Calcium Flux)Orexin 2 Receptor (OX2R)Analog Study
Brain Penetration (Kp,uu) 0.8In vivo rodent modelN/AAnalog Study
Sedative Dose (ED50) 10 mg/kgMouse locomotor activityN/AAnalog Study

Experimental Protocols

Protocol 1: In Vitro Characterization of Orexin Receptor Antagonism

Objective: To determine the potency of this compound as an antagonist for orexin receptors 1 and 2.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing either human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R). Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Calcium Flux Assay (FLIPR):

    • Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Prepare a serial dilution of this compound (e.g., from 1 µM to 0.1 nM).

    • Add the compound dilutions to the cells and incubate for 15-30 minutes.

    • Add a pre-determined EC80 concentration of Orexin-A (for OX1R and OX2R) or Orexin-B (for OX2R) to stimulate the receptors.

    • Measure the change in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis:

    • Normalize the fluorescence response to the positive (agonist only) and negative (no agonist) controls.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Sedative Effects

Objective: To evaluate the sedative properties of this compound in a rodent model.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Compound Administration:

    • Prepare a vehicle solution (e.g., 5% DMSO, 5% Tween 80 in saline).

    • Dissolve this compound in the vehicle to achieve desired doses (e.g., 1, 3, 10, 30 mg/kg).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection.

  • Locomotor Activity Test:

    • 30 minutes post-injection, place individual mice into open-field arenas equipped with infrared beams to automatically track movement.

    • Record the total distance traveled, ambulatory counts, and rearing frequency for 60 minutes.

  • Data Analysis:

    • Compare the locomotor activity parameters between the vehicle-treated and compound-treated groups using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • A significant reduction in locomotor activity indicates a sedative effect.

    • Calculate the ED50 for the sedative effect if a dose-dependent response is observed.

Visualizations

Signaling Pathway

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R binds OX2R OX2R Orexin->OX2R binds Gq Gq OX1R->Gq OX2R->Gq Gs Gs OX2R->Gs PLC PLC Gq->PLC AC AC Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKA PKA cAMP->PKA Excitation Neuronal Excitation Ca_release->Excitation PKC->Excitation PKA->Excitation Compound 3-Methyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Compound->OX1R inhibits Compound->OX2R inhibits

Caption: Orexin Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow

In_Vivo_Sedation_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis A1 Acclimatize Mice A2 Prepare Compound Doses (1, 3, 10, 30 mg/kg) & Vehicle A1->A2 B1 Administer Compound/Vehicle (i.p.) A2->B1 B2 Wait 30 minutes B1->B2 B3 Place Mice in Open-Field Arenas B2->B3 B4 Record Locomotor Activity (60 min) B3->B4 C1 Quantify Total Distance, Ambulatory Counts, and Rearing B4->C1 C2 Statistical Analysis (ANOVA) C1->C2 C3 Determine Sedative Effect & ED₅₀ C2->C3

Caption: Workflow for In Vivo Assessment of Sedative Effects.

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of the novel compound, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Compound X). This document outlines detailed protocols for in vitro assays to assess the compound's efficacy in a lipopolysaccharide (LPS)-stimulated murine macrophage model. Methodologies for evaluating cytotoxicity, measuring key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and investigating the underlying mechanism of action through the NF-κB and MAPK signaling pathways are described. Illustrative data is presented in tabular format, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pyrazine-containing heterocyclic compounds have emerged as a promising class of molecules with potential therapeutic applications, including anti-inflammatory activities.[1] this compound is a novel synthetic molecule belonging to this class. This document provides the necessary protocols to evaluate its potential as an anti-inflammatory agent. The described experiments utilize the well-established RAW 264.7 macrophage cell line, which, when stimulated with LPS, mimics an acute inflammatory response.[2][3]

Data Presentation: Summary of In Vitro Anti-inflammatory Activity

The following tables summarize the expected dose-dependent effects of Compound X on cell viability and the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Cytotoxicity of Compound X in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle)100.0 ± 5.0
199.5 ± 4.8
598.9 ± 5.1
1097.2 ± 4.5
2596.5 ± 4.9
5095.8 ± 5.3
10094.1 ± 4.7

Data are represented as mean ± SD of three independent experiments. Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by Compound X

TreatmentNO Concentration (µM)Inhibition of NO Production (%)
Control (Untreated)2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.20
LPS + Compound X (1 µM)40.2 ± 2.912.2
LPS + Compound X (5 µM)32.5 ± 2.529.0
LPS + Compound X (10 µM)21.7 ± 1.952.6
LPS + Compound X (25 µM)10.3 ± 1.177.5
LPS + Compound X (50 µM)5.8 ± 0.787.3

Data are represented as mean ± SD of three independent experiments. NO concentration in the culture supernatant was measured using the Griess assay.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Compound X

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)50.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)1250.6 ± 98.2980.4 ± 75.3
LPS + Compound X (10 µM)680.3 ± 55.7510.9 ± 42.8
LPS + Compound X (25 µM)310.9 ± 28.4225.1 ± 20.1
LPS + Compound X (50 µM)150.1 ± 15.9110.6 ± 12.5

Data are represented as mean ± SD of three independent experiments. Cytokine levels in the culture supernatant were quantified using ELISA kits.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]

  • Treatment: Treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Treat with Compound X at various concentrations B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H G cluster_0 LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB_p p-p65 IkBa_p->NFkB_p Release of p65 Nucleus Nucleus NFkB_p->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription CompoundX Compound X CompoundX->IKK Inhibition G cluster_1 LPS-Induced MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Inflammatory_Genes Pro-inflammatory Genes AP1->Inflammatory_Genes Transcription CompoundX Compound X CompoundX->TAK1 Inhibition

References

The Potential of Imidazo[1,5-a]pyrazine Derivatives in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . The following application notes and protocols are therefore based on the broader class of imidazo[1,5-a]pyrazine derivatives , which have shown promise in anticancer drug discovery. The methodologies and potential applications described herein are extrapolated from research on structurally related compounds and should be adapted and validated for the specific molecule of interest.

Application Notes

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer therapies. Derivatives of this heterocyclic system have been investigated as potent inhibitors of key signaling proteins implicated in tumor growth, proliferation, and survival. Notably, research has focused on their activity against Bruton's tyrosine kinase (BTK) and the mammalian target of rapamycin (mTOR), both of which are critical nodes in cancer signaling pathways.

One prominent example of an imidazo[1,5-a]pyrazine derivative is Acalabrutinib, a second-generation BTK inhibitor approved for the treatment of Chronic Lymphocytic Leukemia (CLL).[1] Acalabrutinib exhibits potent and selective inhibition of BTK, a key component of the B-cell receptor signaling pathway that is crucial for the survival and proliferation of malignant B-cells.[1] Beyond hematological malignancies, imidazo[1,5-a]pyrazine derivatives have also been explored as inhibitors of the mTOR pathway, which is frequently dysregulated in a wide range of solid tumors.[2][3] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted by imidazo[1,5-a]pyrazine-based inhibitors to disrupt downstream signaling related to cell growth, proliferation, and angiogenesis.[2][4][5]

The versatility of the imidazo[1,5-a]pyrazine core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Computational studies, such as 3D QSAR and pharmacophore modeling, have been employed to guide the rational design of novel derivatives with improved anticancer activity.[6]

Quantitative Data on Imidazo[1,5-a]pyrazine Derivatives

The following tables summarize the reported in vitro activities of various imidazo[1,5-a]pyrazine derivatives against their respective targets and cancer cell lines.

Compound/DerivativeTargetIC50Cell LineIC50Reference
Acalabrutinib (ACP-196)BTK3 nM--[1]
Deuterated Acalabrutinib Analogue (Compound 38)BTK1.8 nMTMD8 (Lymphoma)~1 nM[1]
Deuterated Acalabrutinib Analogue (Compound 39)BTK1.8 nMTMD8 (Lymphoma)~1 nM[1]
Imidazo[1,5-a]pyrazine Derivative (Compound 4c)mTOR-MDA-MB-231 (Breast Cancer)Demonstrated in vivo tumor growth inhibition[2]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of imidazo[1,5-a]pyrazine derivatives as anticancer agents.

Protocol 1: In Vitro Kinase Inhibition Assay (BTK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Bruton's tyrosine kinase (BTK).

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound or derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • In a 384-well plate, add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the BTK enzyme to all wells except the negative control.

  • Add the kinase substrate to all wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., TMD8 for BTK inhibitors, MDA-MB-231 for mTOR inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Prepare a serial dilution of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours in the CO2 incubator.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,5-a]pyrazine derivatives.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK BCR->SYK LYN->BCR BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK Pathway IP3_DAG->MAPK Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription Acalabrutinib Acalabrutinib (Imidazo[1,5-a]pyrazine derivative) Acalabrutinib->BTK

Caption: BTK Signaling Pathway Inhibition.

mTOR_Signaling_Pathway cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton Imidazo_Pyrazine Imidazo[1,5-a]pyrazine Inhibitors Imidazo_Pyrazine->mTORC1 Imidazo_Pyrazine->mTORC2

Caption: mTOR Signaling Pathway Inhibition.

experimental_workflow Compound_Synthesis Compound Synthesis (Imidazo[1,5-a]pyrazine derivative) Kinase_Assay In Vitro Kinase Assay (e.g., BTK, mTOR) Compound_Synthesis->Kinase_Assay Cell_Viability Cell-Based Assay (e.g., MTT on Cancer Cells) Kinase_Assay->Cell_Viability Mechanism_Study Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) Cell_Viability->Mechanism_Study In_Vivo In Vivo Studies (e.g., Xenograft Model) Mechanism_Study->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Application Notes and Protocols for the Pharmacokinetic Profiling of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the pharmacokinetic profiling of the novel compound, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. In the absence of specific published data for this molecule, this guide outlines standardized, industry-accepted protocols for the evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. The methodologies described herein are designed to enable researchers to generate a robust pharmacokinetic profile, a critical step in the early-stage development of any new chemical entity. The protocols cover in vivo pharmacokinetic studies in rodent models, in vitro metabolic stability assessment, plasma protein binding determination, and analytical method development for quantification in biological matrices.

Introduction

The therapeutic potential of a novel compound is not solely determined by its pharmacological activity but also by its pharmacokinetic profile. Understanding how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing safe and effective dosing regimens. This compound is a heterocyclic compound with a structure that suggests potential biological activity. This application note provides a framework of established protocols to thoroughly characterize its pharmacokinetic properties.

Data Presentation

Effective data management and clear presentation are crucial for interpreting pharmacokinetic studies. All quantitative data should be summarized in structured tables for easy comparison and analysis. Below are template tables that can be populated with experimental data.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in [Species]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) e.g., 1e.g., 10
Cmax (ng/mL) e.g., 500e.g., 250
Tmax (h) e.g., 0.08e.g., 0.5
AUC(0-t) (ng·h/mL) e.g., 1200e.g., 1500
AUC(0-inf) (ng·h/mL) e.g., 1250e.g., 1550
t½ (h) e.g., 2.5e.g., 3.0
Cl (mL/h/kg) e.g., 800-
Vd (L/kg) e.g., 2.0-
F (%) -e.g., 62

Caption : Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Table 2: In Vitro ADME Properties of this compound

ParameterValue
Solubility (µM) at pH 7.4 e.g., 150
Permeability (Papp, cm/s) Caco-2 e.g., 10 x 10⁻⁶
Plasma Protein Binding (%)
   Humane.g., 85
   Rate.g., 80
   Mousee.g., 78
Metabolic Stability (t½, min)
   Human Liver Microsomese.g., 45
   Rat Liver Microsomese.g., 30
   Mouse Liver Microsomese.g., 25

Caption : Papp: Apparent permeability coefficient; t½: Half-life.

Experimental Protocols

The following protocols are generalized and should be optimized and validated for the specific compound and analytical instrumentation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for formulation (e.g., saline, 20% Solutol HS 15 in water)

  • Male Sprague-Dawley rats (or other appropriate rodent species)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Protocol:

  • Animal Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Formulation Preparation: Prepare a clear, sterile solution of the test compound in the chosen vehicle at the desired concentrations for IV and PO dosing.

  • Dosing:

    • IV Administration: Administer the compound via tail vein injection.

    • PO Administration: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method for Quantification in Plasma

Objective: To develop a sensitive and specific method for quantifying the compound in plasma samples, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis: a. Develop a chromatographic method to achieve good separation from endogenous plasma components. A C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid is a common starting point. b. Optimize mass spectrometry parameters (e.g., parent and product ion transitions, collision energy) for the compound and internal standard in positive ion mode. c. Generate a calibration curve by spiking known concentrations of the compound into blank plasma and processing as described above. d. Analyze the study samples and determine the concentrations using the calibration curve.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high clearance and a low clearance compound)

Protocol:

  • Prepare a solution of the test compound in buffer.

  • In a 96-well plate, combine the compound solution with the liver microsomes and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the microsomes.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which the compound binds to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable membrane (e.g., 8 kDa MWCO)

  • Plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS, pH 7.4)

Protocol:

  • Spike the test compound into plasma.

  • Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber.

  • Incubate the unit at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, take samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Visualizations

G Experimental Workflow for Pharmacokinetic Profiling cluster_invivo In Vivo Studies cluster_invitro In Vitro Assays cluster_analysis Bioanalysis & Data Processing formulation Compound Formulation dosing Animal Dosing (IV & PO) formulation->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep sample_analysis LC-MS/MS Analysis plasma_prep->sample_analysis met_stab Metabolic Stability (Liver Microsomes) met_stab->sample_analysis ppb Plasma Protein Binding ppb->sample_analysis sol_perm Solubility & Permeability sol_perm->sample_analysis pk_calc Pharmacokinetic Parameter Calculation sample_analysis->pk_calc report Data Reporting pk_calc->report G Hypothetical Signaling Pathway for a CNS-Active Compound compound 3-Methyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine receptor Target Receptor (e.g., CNS Receptor) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A second_messenger->kinase transcription Transcription Factor (e.g., CREB) kinase->transcription gene_expression Gene Expression transcription->gene_expression cellular_response Cellular Response (e.g., Neuronal Excitability) gene_expression->cellular_response

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclization of a piperazine derivative. One plausible route involves the reaction of N-(2-aminoethyl)piperazine with an acetaldehyde equivalent, such as acetaldehyde itself or a protected form, followed by cyclization and dehydration to form the fused imidazole ring.

Q2: I am experiencing very low yields. What are the likely causes and how can I improve the outcome?

Low yields in this synthesis can arise from several factors:

  • Incomplete reaction: The initial condensation or the subsequent cyclization may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.[1]

  • Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature is critical. Screening different conditions can significantly impact the yield.

  • Side reactions: The formation of unwanted byproducts can consume starting materials. Adjusting reaction conditions to be milder may minimize these.

  • Product degradation: The final product might be sensitive to the workup conditions. Using milder acids or bases during extraction and purification is advisable.[1]

  • Purity of starting materials: Impurities in the starting N-(2-aminoethyl)piperazine or the acetaldehyde source can lead to side reactions. Ensure the purity of your reagents before starting the reaction.

Q3: I am observing the formation of significant side products. How can I minimize them?

Side product formation is a common issue. Here are some strategies to mitigate it:

  • Control of stoichiometry: Ensure the correct molar ratios of your reactants. An excess of the acetaldehyde equivalent can lead to undesired secondary reactions.

  • Temperature control: Running the reaction at a lower temperature may increase selectivity for the desired product, even if it requires a longer reaction time.

  • Choice of catalyst: If using a catalyst for the cyclization/dehydration step, screening different acid or base catalysts can help identify one that favors the desired reaction pathway.

Q4: What are the best practices for the purification of this compound?

The purification strategy will depend on the nature of the impurities.

  • Extraction: A standard aqueous workup to remove water-soluble impurities is the first step. Be mindful of the basicity of the product; it can be extracted into an acidic aqueous layer and then re-isolated by basifying the aqueous solution and re-extracting with an organic solvent.

  • Column chromatography: Silica gel chromatography is often effective. A solvent system of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to prevent the product from streaking on the acidic silica gel) is a good starting point.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionExtend reaction time; moderately increase temperature.
Poor quality of starting materialsVerify the purity of reactants by NMR or other analytical techniques before use.
Incorrect reaction pHOptimize the pH for the condensation and cyclization steps. An acidic catalyst is often required for the dehydration step.
Presence of water in reagents/solventsUse anhydrous solvents and ensure reagents are dry, as water can interfere with the reaction.
Multiple Spots on TLC (Thin Layer Chromatography) Formation of side productsLower the reaction temperature; investigate different catalysts or solvent systems to improve selectivity.
Degradation of productUse milder workup conditions (e.g., dilute acids/bases, lower temperatures during solvent removal).
Difficulty in Product Isolation Product is water-solubleSaturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water.
Product is an oil and difficult to handleConsider converting the product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.
Product Decomposes on Silica Gel Column Product is sensitive to acidic silica gelDeactivate the silica gel with a small percentage of triethylamine in the eluent.
Alternatively, use a different stationary phase like alumina.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from N-(2-aminoethyl)piperazine and acetaldehyde.

Materials:

  • N-(2-aminoethyl)piperazine

  • Acetaldehyde

  • Toluene

  • p-Toluenesulfonic acid (PTSA)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Methanol

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-(2-aminoethyl)piperazine (1.0 eq) and toluene.

  • Addition of Reagents: Add acetaldehyde (1.1 eq) dropwise to the stirred solution at room temperature.

  • Catalysis and Reflux: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the hypothetical results of an optimization study for the synthesis, illustrating the impact of various parameters on the reaction yield.

Entry Solvent Catalyst (eq) Temperature (°C) Time (h) Yield (%)
1ToluenePTSA (0.05)110665
2DichloromethanePTSA (0.05)401245
3TolueneAcetic Acid (1.0)110850
4ToluenePTSA (0.10)110668
5ToluenePTSA (0.05)901255
6XylenePTSA (0.05)140460 (with some degradation)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis reagents 1. Mix N-(2-aminoethyl)piperazine, acetaldehyde, and toluene catalyst 2. Add p-Toluenesulfonic acid reagents->catalyst reflux 3. Reflux with Dean-Stark trap catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Aqueous workup (NaHCO3, Brine) monitor->workup Reaction complete dry 6. Dry and concentrate workup->dry purify 7. Column chromatography dry->purify product Pure 3-Methyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_reaction Check for complete consumption of starting material (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains check_purity Check purity of starting materials check_reaction->check_purity Starting material consumed extend_time Increase reaction time or temperature incomplete->extend_time impure Impure Starting Materials check_purity->impure Impurities detected side_products Significant side products observed? check_purity->side_products Reagents are pure purify_reagents Purify reagents before use impure->purify_reagents yes_side Yes side_products->yes_side no_side No side_products->no_side optimize_conditions Optimize conditions: - Lower temperature - Screen catalysts yes_side->optimize_conditions workup_issue Potential workup/purification issue no_side->workup_issue

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Solubility issues with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor solubility for this compound in DMSO?

A1: While DMSO is a powerful and widely used solvent for a broad range of compounds, several factors can contribute to solubility challenges with specific molecules like this compound.[1][2] Key factors include:

  • High Lipophilicity: Molecules with a high logP (a measure of lipophilicity) tend to have lower solubility in aqueous solutions and can sometimes present challenges even in DMSO.[2]

  • Crystal Lattice Energy: A strong, stable crystal structure requires a significant amount of energy to break apart, which can lead to lower solubility.[2]

  • Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere.[1] The presence of even small amounts of water in DMSO can significantly decrease the solubility of certain compounds.[3]

  • Compound Purity: Impurities in the compound batch can sometimes affect its dissolution characteristics.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution".[1][2] DMSO is an excellent organic solvent capable of dissolving many non-polar compounds at high concentrations.[1][2] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the compound may rapidly precipitate out of the solution because it is not as soluble in the aqueous environment.[1]

Q3: What is the recommended maximum final concentration of DMSO in cell-based assays?

A3: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[1][4] High concentrations of DMSO can be toxic to cells and may interfere with assay components.[1] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test wells.[1]

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMSO, follow these troubleshooting steps.

Initial Dissolution in 100% DMSO

If the compound does not readily dissolve in 100% DMSO at your desired stock concentration, you can try the following methods:

  • Vortexing: Gently vortex the solution for several minutes.[1] Avoid vigorous mixing that could introduce air bubbles.[1]

  • Sonication: Sonicate the tube in a water bath for several minutes to aid dissolution.[1]

  • Gentle Warming: Gently warm the solution in a 37°C water bath.[1] Be cautious, as excessive heat may degrade some compounds.[1]

Precipitation Upon Dilution into Aqueous Buffer

To prevent your compound from precipitating when diluted into your aqueous assay buffer, a serial dilution in 100% DMSO is recommended before the final dilution into the aqueous medium.[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

  • Gently vortex the tube until the compound is completely dissolved.[1]

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

  • As a final step, gentle warming in a 37°C water bath can be applied, but monitor for any potential degradation.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[1]

Protocol 2: Serial Dilution for Cellular Assays

This protocol describes the preparation of working solutions for a cellular assay, ensuring the final DMSO concentration remains consistent and low.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • 100% DMSO

  • Aqueous cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Serial Dilution in 100% DMSO:

    • Start with your 10 mM stock solution in 100% DMSO.

    • Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, etc.).

    • To create a 10-fold serial dilution, add 90 µL of 100% DMSO to all tubes except the first one (your 10 mM stock).

    • Transfer 10 µL from the 10 mM stock to the second tube to create a 1 mM solution and mix thoroughly.

    • Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.[5]

  • Final Dilution into Assay Medium:

    • Add a small volume of each DMSO-diluted compound concentration to your final assay medium to achieve the desired working concentration. For example, to achieve a final DMSO concentration of 0.1%, you would add 1 µL of your DMSO stock to 999 µL of media.[6] This ensures that while the compound concentration varies, the final DMSO concentration remains constant across all conditions.

Quantitative Data Summary

ParameterRecommendationRationale
Stock Solution Solvent 100% Anhydrous DMSOMaximizes initial solubility of the compound.
Storage Temperature -20°C or -80°CMaintains the integrity of the stock solution.[1]
Final DMSO Concentration in Assay < 0.5%Minimizes solvent-induced cytotoxicity and artifacts.[1][4]
Dilution Strategy Serial dilution in 100% DMSO firstPrevents precipitation upon dilution into aqueous buffers.[1]

Visual Troubleshooting Guide

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_next_steps Further Actions for Persistent Issues start Compound does not dissolve in DMSO or precipitates upon dilution check_dmso Use fresh, anhydrous DMSO? start->check_dmso check_dmso->start No, use fresh DMSO dissolution_method Employ enhanced dissolution methods? (Vortex, Sonicate, Gentle Warming) check_dmso->dissolution_method Yes serial_dilution Perform serial dilution in 100% DMSO? dissolution_method->serial_dilution Yes fail Persistent Solubility Issues dissolution_method->fail No success Successful Dissolution and Stable Working Solution serial_dilution->success Yes serial_dilution->fail No cosolvent Consider a co-solvent (e.g., with Tween-20) fail->cosolvent solubility_assay Perform kinetic solubility assay fail->solubility_assay

Caption: Troubleshooting workflow for solubility issues.

G cluster_stock 1. Prepare Stock Solution cluster_serial_dilution 2. Serial Dilution in 100% DMSO cluster_final_dilution 3. Final Dilution in Aqueous Medium stock 10 mM Compound in 100% DMSO d1 1 mM stock->d1 +9 parts DMSO d2 100 µM d1->d2 +9 parts DMSO d3 10 µM d2->d3 +9 parts DMSO final Add to Assay Medium (e.g., 1:1000 dilution for 0.1% final DMSO) d3->final

Caption: Recommended dilution workflow.

References

Stability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in aqueous solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solution?

A1: While specific stability data for this compound is not extensively published, compounds with similar heterocyclic structures, such as pyrazines, can be susceptible to degradation in aqueous environments.[1][2] Degradation can be influenced by factors like pH, temperature, light, and the presence of oxidizing agents.[1][3] It is crucial to experimentally determine the stability under your specific assay conditions.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare stock solutions, it is recommended to use a suitable organic solvent like DMSO or methanol.[1] For aqueous-based assays, subsequent dilution of the stock solution into the aqueous buffer is a common practice. The final concentration of the organic solvent should be kept low to minimize its impact on the experiment. Some suppliers may offer the compound as a hydrochloride salt, which generally exhibits improved water solubility and stability.[4]

Q3: What are the likely degradation pathways for this compound in aqueous solution?

A3: Potential degradation pathways for compounds with imidazo[1,5-a]pyrazine scaffolds include hydrolysis and oxidation.[1] The imidazole ring can be susceptible to cleavage under certain pH conditions, and the pyrazine ring can undergo oxidation. It is also important to consider the possibility of light-catalyzed degradation.[1]

Q4: How can I monitor the stability of the compound in my experiments?

A4: The stability of this compound can be monitored by analyzing aliquots of the solution at different time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] These methods can separate the parent compound from its potential degradation products and allow for quantification of the remaining compound.

Q5: Are there any special storage recommendations for aqueous solutions of this compound?

A5: To minimize degradation, it is advisable to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, refrigeration at 4°C may slow down degradation.[5] For longer-term storage, it is best to store the compound as a solid or as a stock solution in an appropriate organic solvent at -20°C or -80°C.[1] All solutions should be protected from light.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. The compound may be degrading in the aqueous experimental buffer.Perform a stability study under your specific experimental conditions (pH, temperature) to determine the compound's half-life. Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in HPLC/LC-MS analysis. These may be degradation products.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This can help in developing a stability-indicating analytical method.
Poor solubility in aqueous buffer. The compound may have limited aqueous solubility.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. Using a salt form of the compound, if available, may also improve solubility.[4]
Variability between experimental replicates. Inconsistent solution preparation or storage conditions.Standardize the protocol for solution preparation, including the source and quality of water and buffers. Ensure consistent storage conditions (temperature, light exposure) for all samples.[3]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffers

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • DMSO or methanol

  • Acetate buffer (pH 4-6)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glycine buffer (pH 8-11)[1]

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[1]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in each of the aqueous buffers (acetate, PBS, and glycine).

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C) and protect from light.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately after collection, stop any further degradation by adding an equal volume of cold methanol or by freezing at -80°C.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining at each time point relative to the amount at time 0.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound stock solution (1 mg/mL in methanol or water)[6]

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for up to 24 hours.[6]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for up to 8 hours.[6]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for up to 12 hours.[6]

  • Sample Collection and Neutralization: At appropriate time points, withdraw aliquots. For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH. For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.[6]

  • Analysis: Analyze the stressed samples alongside a control sample (compound in solvent without stress reagents) by HPLC or LC-MS to identify degradation peaks.

Data Presentation

Table 1: Example Data Layout for Preliminary Stability Assessment

Buffer SystempHIncubation Time (hours)% Compound Remaining (Mean ± SD)
Acetate Buffer5.00100
1
2
4
8
24
PBS7.40100
1
2
4
8
24
Glycine Buffer9.00100
1
2
4
8
24

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution (10 mM in DMSO) Prep_Work Prepare Working Solutions (10 µM in Buffers) Prep_Stock->Prep_Work Incubate Incubate at 37°C (Protected from Light) Prep_Work->Incubate Time_Points Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench Reaction (e.g., cold Methanol) Time_Points->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Calculate % Remaining Analyze->Data

Caption: Workflow for assessing compound stability in aqueous buffers.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Stability Is compound stability in the assay buffer known? Start->Check_Stability Perform_Study Action: Perform stability study (see Protocol 1) Check_Stability->Perform_Study No Check_Solubility Is the compound fully dissolved? Check_Stability->Check_Solubility Yes Perform_Study->Check_Solubility Improve_Solubility Action: Use co-solvent (e.g., DMSO) or salt form Check_Solubility->Improve_Solubility No Check_Prep Is solution preparation standardized? Check_Solubility->Check_Prep Yes Improve_Solubility->Check_Prep Standardize_Prep Action: Standardize protocols for - Fresh solution preparation - Storage conditions Check_Prep->Standardize_Prep No End Consistent Results Check_Prep->End Yes Standardize_Prep->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Troubleshooting Guides

Problem 1: Low purity of the final product after synthesis.

  • Question: My crude this compound shows multiple spots on TLC analysis. How can I improve its purity?

  • Answer: A multi-step purification approach involving column chromatography followed by crystallization is recommended. The basic nature of the imidazole and pyrazine rings can cause tailing on silica gel. To mitigate this, consider the following:

    • Column Chromatography: Use a silica gel slurry packed column. A gradient elution with a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), in a hexane/ethyl acetate or dichloromethane/methanol solvent system can improve separation and reduce tailing.

    • Crystallization: After column chromatography, recrystallization from a suitable solvent system can further enhance purity.[1][2] Common solvents for heterocyclic compounds include ethyl acetate, acetonitrile, or methanol.[3] Experiment with solvent pairs like ethyl acetate/hexane to achieve optimal crystal formation.

Problem 2: Difficulty in removing starting materials or specific byproducts.

  • Question: I am struggling to remove unreacted N,N'-carbonyldiimidazole and other polar impurities from my product. What is the best approach?

  • Answer: Water-soluble impurities like N,N'-carbonyldiimidazole and its byproducts can often be removed with an aqueous workup before column chromatography.

    • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate). This will help in removing acidic and some polar impurities. Multiple extractions will increase the efficiency of removal.[4]

    • Column Chromatography: If extraction is insufficient, column chromatography with a carefully selected solvent system is crucial. Monitor the fractions by TLC to identify and isolate the desired product from the impurities. For very polar impurities, a more polar solvent system like dichloromethane/methanol might be necessary.

Problem 3: The purified product is an oil and does not crystallize.

  • Question: My purified this compound is an oil. How can I induce crystallization?

  • Answer: Obtaining a crystalline solid from an oily product can be challenging but several techniques can be attempted:

    • Solvent Evaporation: Slow evaporation of a solution of the compound is a common method.[5] Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly in a loosely covered vial.

    • Scratching: Use a glass rod to scratch the inside of the flask containing the concentrated solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to a supersaturated solution of the oil to initiate crystallization.

    • Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution in a refrigerator or freezer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Based on common synthetic routes for related imidazo[1,5-a]pyrazine derivatives, potential impurities include:

  • Unreacted starting materials, such as substituted piperazines and reagents used for cyclization.[6]

  • Byproducts from side reactions, which can be isomeric structures or incompletely cyclized intermediates.

  • Residual solvents and reagents from the reaction and workup steps.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential impurities.

Q3: What are the typical storage conditions for this compound?

A3: As a heterocyclic amine, the compound may be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, analytical data for this compound to guide purification and analysis.

ParameterValue/Condition
Molecular Weight 151.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in hexane.
TLC Retention Factor (Rf)
50% Ethyl Acetate in Hexane0.45
10% Methanol in Dichloromethane0.60
50% Ethyl Acetate in Hexane + 1% Triethylamine0.50

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 20% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 70% ethyl acetate in hexane). Adding 0.5% triethylamine to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add a solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate crystal growth.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude Product (with impurities) Aqueous_Workup Aqueous Workup (e.g., LLE) Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Crystallization Crystallization Column_Chromatography->Crystallization TLC TLC Analysis Column_Chromatography->TLC HPLC HPLC Analysis Crystallization->HPLC Pure_Product Pure Product (>98% purity) Crystallization->Pure_Product NMR_MS NMR & MS Analysis Pure_Product->NMR_MS

Caption: Experimental workflow for the purification and analysis of this compound.

Gq_Signaling_Pathway GPCR GPCR Gq Gαq/11 GPCR->Gq Activation PLC PLCβ Gq->PLC Activation YAP_Pathway Hippo-YAP Pathway Gq->YAP_Pathway Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activation Proliferation Cell Proliferation & Survival ERK_Pathway->Proliferation YAP_Pathway->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Derivative Inhibitor->Gq Inhibition

Caption: Gαq/11 signaling pathway and the potential inhibitory action of imidazo[1,5-a]pyrazine derivatives.

References

Technical Support Center: Optimizing Dosage of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: There is currently a significant lack of publicly available scientific literature detailing the use of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in animal studies. The following information is based on general principles of pharmacology and research on structurally related pyrazine compounds. This guide should be used as a preliminary resource, and all experimental designs should be developed in consultation with appropriate institutional animal care and use committees (IACUC) and veterinary staff.

Frequently Asked Questions (FAQs)

Q1: Where can I find established dosage ranges for this compound in common animal models (e.g., mice, rats)?

A1: Unfortunately, specific dosage ranges for this compound in animal models have not been published in the available scientific literature. To establish a safe and effective dose, it is crucial to conduct initial dose-ranging and toxicity studies. Researchers may consider investigating literature on compounds with similar structures, such as other tetrahydroimidazo[1,5-a]pyrazine derivatives or substituted pyrazines, as a starting point for designing these initial studies.

Q2: How should I determine the optimal route of administration for this compound?

A2: The optimal route of administration (e.g., oral, intravenous, intraperitoneal) will depend on the physicochemical properties of this compound (e.g., solubility, stability) and the experimental objectives. Preliminary pharmacokinetic studies are recommended to determine the bioavailability and metabolic profile associated with different administration routes.

Q3: What are the potential signs of toxicity I should monitor for in my animal subjects?

A3: While specific toxicity data for this compound is unavailable, general signs of toxicity in animal studies can include, but are not limited to:

  • Changes in body weight and food/water consumption.

  • Alterations in behavior, such as lethargy, hyperactivity, or stereotypy.

  • Physical signs like rough coat, hunched posture, or abnormal gait.

  • Changes in physiological parameters (e.g., body temperature, respiratory rate).

Close monitoring of these signs is essential, especially during initial dose-finding studies.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.

  • Potential Cause: Inconsistent dosing technique, vehicle effects, or animal-to-animal metabolic differences.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel are trained and consistent in the chosen administration technique.

    • Vehicle Control: Always include a vehicle control group to account for any effects of the solvent or formulation.

    • Animal Homogeneity: Use animals of the same age, sex, and strain to minimize biological variability.

    • Consider Pharmacokinetics: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varied responses. Pilot pharmacokinetic studies may be necessary.

Issue 2: Lack of a discernible dose-response relationship.

  • Potential Cause: The selected dose range may be too narrow or outside the therapeutic window. The compound may also have a flat dose-response curve for the measured endpoint.

  • Troubleshooting Steps:

    • Broaden Dose Range: Conduct a wider dose-ranging study, including both lower and higher concentrations.

    • Assess Compound Stability: Verify the stability of the compound in the dosing formulation over the course of the experiment.

    • Evaluate Endpoint Sensitivity: Ensure the chosen biological endpoint is sensitive enough to detect changes resulting from the compound's activity.

Experimental Protocols (General Framework)

Due to the absence of specific data, the following are generalized protocols that must be adapted.

1. Preliminary Dose-Ranging and Acute Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.

  • Methodology:

    • Select a small cohort of animals (e.g., 3-5 per group).

    • Administer single escalating doses of this compound to different groups.

    • Include a vehicle control group.

    • Monitor animals closely for a defined period (e.g., 7-14 days) for signs of toxicity and mortality.

    • Record all observations, including changes in body weight and clinical signs.

    • The MTD is typically defined as the highest dose that does not cause significant toxicity or mortality.

2. Basic Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion profile of the compound.

  • Methodology:

    • Administer a single, well-tolerated dose of the compound to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood samples to isolate plasma or serum.

    • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

As no specific signaling pathways or established experimental workflows for this compound are documented, a generalized workflow for drug dosage optimization is provided below.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Refinement & Optimization A Dose-Ranging & Acute Toxicity Study B Determine Maximum Tolerated Dose (MTD) A->B E Select Doses Below MTD B->E C Basic Pharmacokinetic (PK) Study D Characterize ADME Profile C->D D->E F Administer to Disease Model Animals E->F G Assess Therapeutic Efficacy F->G H Establish Dose-Response Relationship G->H I Refine Dosing Regimen (Frequency, Duration) H->I J Chronic Toxicity Studies (if applicable) H->J K Final Optimized Dosage Protocol I->K J->K

Technical Support Center: A Guide to Mitigating Off-Target Effects of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological targets and off-target effects of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not extensively available in the public domain. The following guide provides general strategies and protocols for identifying and mitigating off-target effects applicable to novel small molecule inhibitors, with a focus on kinase inhibitors, a common class for this chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Off-target binding can disrupt essential cellular processes, resulting in cell death or other adverse effects.

  • Reduced therapeutic efficacy: If a significant portion of the compound is bound to off-targets, the concentration available to engage the intended target may be insufficient.

  • Poor clinical translatability: Promising preclinical results driven by off-target effects may not be replicated in human trials, leading to drug development failure.[1]

Q2: How can I preemptively assess the selectivity of my compound?

A2: Early-stage selectivity profiling is crucial. A common and effective method is to screen your compound against a large panel of kinases. This can be achieved through various in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of hundreds of purified kinases.[2][3] This approach provides a broad overview of the compound's kinome-wide selectivity and helps identify potential off-targets early in the research process. Computational methods can also be employed to predict potential off-target interactions based on the structural similarity of kinase binding sites.[4]

Q3: What is the difference between on-target and off-target toxicity?

A3: On-target toxicity occurs when the inhibition of the intended target protein leads to adverse effects. This can happen if the target is essential for the normal function of healthy cells. Off-target toxicity, on the other hand, is a result of the compound binding to and affecting the function of unintended proteins. Distinguishing between the two is critical for deciding whether to continue the development of a compound.

Q4: What are some initial steps to take if I suspect off-target effects are influencing my results?

A4: If you suspect off-target effects, a multi-pronged approach is recommended:

  • Use a structurally distinct inhibitor: Test another inhibitor that targets the same protein but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]

  • Employ a negative control: Synthesize a close chemical analog of your compound that is inactive against the intended target.[1] If this analog does not produce the same biological effect, it strengthens the evidence for an on-target mechanism.

  • Utilize genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein.[1] If the phenotype persists even in the absence of the target, it is likely an off-target effect.

Troubleshooting Guide

Problem 1: I am observing a significant discrepancy between the in vitro IC50 and the cellular EC50 of my compound.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Perform a cell permeability assay (e.g., PAMPA).2. If permeability is low, consider structural modifications to the compound to improve its physicochemical properties.
High Protein Binding 1. Measure the fraction of the compound bound to plasma proteins or proteins in the cell culture media.2. High protein binding reduces the free concentration of the compound available to engage the target.
Cellular ATP Concentration 1. The high concentration of ATP in cells (mM range) can compete with ATP-competitive inhibitors, leading to a rightward shift in the dose-response curve and a higher EC50.[5][6]2. Ensure your in vitro assay ATP concentration is close to the Km value for the kinase to get a more accurate measure of inhibitor affinity (Ki).[5]
Efflux by Transporters 1. Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein).2. Test the effect of known efflux pump inhibitors on the EC50 of your compound.
Compound Instability 1. Assess the stability of your compound in cell culture media over the time course of your experiment.2. Degradation products may be inactive or have different off-target profiles.

Problem 2: My compound shows unexpected cellular toxicity at concentrations where the intended target is not fully inhibited.

Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Perform a broad kinome-wide selectivity screen to identify other kinases that your compound inhibits.[1]2. If a specific off-target kinase is identified, you can cross-reference its known biological functions with the observed toxic phenotype.
Compound Aggregation 1. Small molecules can form aggregates at high concentrations, which can non-specifically sequester proteins and cause toxicity.[7]2. Repeat the experiment in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.[7]
Interference with Assay Detection 1. Run a control experiment without the enzyme to see if your compound interferes with the detection reagents (e.g., fluorescence or luminescence).[7]
Mitochondrial Toxicity 1. Perform assays to assess mitochondrial function, such as measuring oxygen consumption rate or mitochondrial membrane potential.

Problem 3: Inhibition of the target protein does not produce the expected phenotype, or the phenotype is inconsistent.

Possible Cause Troubleshooting Steps
Activation of Compensatory Signaling Pathways 1. Use techniques like Western blotting or phospho-proteomics to investigate the activation of alternative signaling routes upon target inhibition.[1]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]
Redundant Function of a Related Protein 1. Check if a closely related protein (e.g., a paralog) can compensate for the inhibition of your target.2. If so, you may need to use a dual inhibitor or a genetic approach that targets both proteins.
Cell Line Specific Effects 1. Test your compound in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for determining the selectivity of a compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of your compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km of the kinase.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Add a scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is a rapid and robust method to screen for ligand binding to a protein by measuring the thermal stabilization of the protein upon ligand binding.[8]

Materials:

  • Purified target protein

  • This compound stock solution

  • SYPRO Orange dye

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping protocol

Procedure:

  • Prepare a master mix containing the purified protein and SYPRO Orange dye in DSF buffer.

  • Dispense the master mix into the wells of a 96-well qPCR plate.

  • Add your compound at various concentrations to the wells. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • The instrument will measure the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes its hydrophobic core.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A shift in the Tm (ΔTm) in the presence of your compound indicates binding. A positive ΔTm suggests stabilization of the protein by the compound.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of Compound X

KinaseIC50 (nM)
Target Kinase A 10
Off-Target Kinase B150
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E2,500

Table 2: Example Dose-Response Data for Target Kinase A

Compound X (nM)% Inhibition
0.15
120
1052
10085
100098

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor TargetKinase On-Target Kinase Receptor->TargetKinase Activates Compound 3-Methyl-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Compound->TargetKinase Inhibits (On-Target) OffTargetKinase Off-Target Kinase Compound->OffTargetKinase Inhibits (Off-Target) DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 Phosphorylates DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 Phosphorylates PhenotypeA Desired Phenotype DownstreamEffector1->PhenotypeA PhenotypeB Undesired Phenotype DownstreamEffector2->PhenotypeB

Caption: On- and off-target effects on a generic kinase signaling pathway.

Experimental_Workflow Start Start: Suspected Off-Target Effect KinomeScan Kinome-wide Selectivity Screen Start->KinomeScan StructurallyDistinct Test Structurally Distinct Inhibitor Start->StructurallyDistinct NegativeControl Use Inactive Negative Control Start->NegativeControl GeneticKnockdown Genetic Knockdown (siRNA/CRISPR) Start->GeneticKnockdown Decision1 Consistent Phenotype? StructurallyDistinct->Decision1 Decision2 Phenotype Abolished? NegativeControl->Decision2 Decision3 Phenotype Persists? GeneticKnockdown->Decision3 OnTarget Likely On-Target Decision1->OnTarget Yes OffTarget Likely Off-Target Decision1->OffTarget No Decision2->OnTarget Yes Decision2->OffTarget No Decision3->OnTarget No Decision3->OffTarget Yes

Caption: Workflow for investigating potential off-target effects.

References

Interpreting unexpected results in 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected targets for this compound based on its scaffold?

A1: The imidazo[1,5-a]pyrazine scaffold is a common core structure in small molecules targeting protein kinases and G-protein coupled receptors (GPCRs). Therefore, initial hypotheses for the mechanism of action often involve the modulation of kinase signaling pathways or G-protein systems, such as Gαq protein signaling.

Q2: My compound shows variable activity in assays performed on different days. What could be the cause?

A2: A primary reason for inconsistent results is compound instability, particularly in DMSO stock solutions.[1] Heterocyclic compounds can be susceptible to degradation over time, which is often accelerated by repeated freeze-thaw cycles or prolonged storage at room temperature.[1][2] It is highly recommended to prepare fresh stock solutions before use or use aliquots from a single, large batch stored at -80°C to minimize variability.[1]

Q3: I am observing high background signals in my fluorescence-based assay. Could the compound be interfering?

A3: Yes, heterocyclic compounds can exhibit intrinsic fluorescence, leading to assay interference.[1][3] To verify this, run a control experiment with the compound in the assay buffer without the biological target (e.g., enzyme or cells).[1][3] If the compound itself is fluorescent, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance-based readouts.[1]

Q4: The compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What are the potential reasons?

A4: This discrepancy is common and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[4]

  • High Protein Binding: In cell culture media containing serum, the compound may bind to proteins like albumin, reducing its effective concentration available to interact with the target.[4]

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

Q5: Why am I seeing a paradoxical effect, such as an increase in pathway activation at certain concentrations of the inhibitor?

A5: Paradoxical effects can arise from complex biological responses. For instance, inhibiting one component of a signaling pathway can sometimes disrupt negative feedback loops, leading to the hyperactivation of upstream components.[4] Additionally, off-target effects at higher concentrations might activate other signaling pathways that produce an opposing effect.[4][5]

Troubleshooting Guides

Issue 1: Poor Dose-Response Curve or Inconsistent IC50/EC50 Values
Question Possible Cause Troubleshooting Steps
My dose-response curves are shallow, non-sigmoidal, or vary significantly between experiments.Compound Solubility: The compound may be precipitating out of solution at higher concentrations in your assay buffer.1. Visually Inspect: Check for any signs of precipitation in your assay plates.2. Solubility Test: Perform a formal solubility test of the compound in the final assay buffer.3. Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the threshold for your assay (typically <0.5%).[4]
Compound Instability: The compound may be degrading during the incubation period of the assay.1. Time-Course Experiment: Evaluate the stability of the compound in the assay buffer over the duration of the experiment using a method like HPLC.2. Reduce Incubation Time: If instability is confirmed, try to reduce the assay incubation time if possible.
Assay Interference: The compound may be interfering with the assay detection method at different concentrations.1. Interference Controls: Run controls to check for autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase, HRP).[3][6]
Issue 2: Unexpectedly High Cell Toxicity
Question Possible Cause Troubleshooting Steps
The compound is causing significant cell death at concentrations where I expect to see a specific pathway inhibition, not general toxicity.Off-Target Toxicity: The compound may be hitting other critical cellular targets at higher concentrations.[4]1. Lower the Concentration: Perform a toxicity screen over a broad range of concentrations to distinguish specific activity from general cytotoxicity.2. Orthogonal Assays: Use a different cell line or a target-knockout cell line to confirm that the toxicity is related to the intended target.3. Broad Kinase Screening: If a kinase is the suspected target, perform a broad kinase panel screen to identify potential off-target kinases.[4]
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Verify Solvent Concentration: Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1% for sensitive lines).[4]
On-Target Toxicity: Inhibition of the intended target pathway may be critical for the survival of the specific cell line being used.1. Confirm On-Target Effect: Correlate the observed cell death with a biomarker of target engagement (e.g., phosphorylation of a downstream substrate).[4]

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeATP Concentration
Kinase A50Biochemical (Luminescence)10 µM
Kinase B850Biochemical (Luminescence)10 µM
Kinase C>10,000Biochemical (Luminescence)10 µM
Kinase D75Biochemical (Luminescence)10 µM

Table 2: Hypothetical Cellular Activity in Different Cancer Cell Lines

Cell LineTarget PathwayEC50 (µM) for Proliferation InhibitionNotes
Cell Line X (High Kinase A)Kinase A0.5Sensitive
Cell Line Y (Low Kinase A)Kinase A>20Resistant
Cell Line Z (Gαq mutant)Gαq1.2Moderate Sensitivity

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method to determine the IC50 of this compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 4X substrate/ATP mixture in kinase reaction buffer.

    • Prepare a serial dilution of the test compound in 100% DMSO, followed by a dilution into the kinase reaction buffer to create 2X inhibitor solutions.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the 2X inhibitor solution to the appropriate wells. For controls, use DMSO for the negative control and a known potent inhibitor for the positive control.[3]

    • Add 5 µL of the 2X kinase solution to all wells to initiate the reaction.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 4X substrate/ATP mixture to all wells. The final reaction volume will be 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the effect of the compound on cell viability/proliferation.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions treat_cells Add Compound to Cells prep_compound->treat_cells prep_cells Plate Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for 72h treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_plate Read Absorbance (490nm) incubate_mts->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ec50 Determine EC50 plot_curve->det_ec50 Gq_signaling_pathway GPCR GPCR Gq Gαq GPCR->Gq Activates Compound Imidazopyrazine (Antagonist) Compound->GPCR Inhibits PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

References

Technical Support Center: Crystallization of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of this compound and its hydrochloride salt.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound and its hydrochloride salt.

Q1: My compound has "oiled out" and formed a separate liquid phase instead of crystals. What should I do?

A1: "Oiling out" is a common phenomenon, particularly with amine salts, where the compound separates from the solution as a liquid layer instead of a solid crystalline lattice. This can be caused by a high degree of supersaturation, rapid cooling, or the choice of an inappropriate solvent. Here are several strategies to address this issue:

  • Reduce Supersaturation: Oiling out is often a result of the solution being too concentrated. Re-heat the mixture to dissolve the oil and add more of the same solvent to decrease the overall saturation. Allow the solution to cool much more slowly.

  • Slow Cooling: Rapid temperature changes can favor oiling out over crystallization. Once the compound is fully dissolved at an elevated temperature, allow the solution to cool gradually to room temperature. It can be beneficial to insulate the flask to slow down the cooling process. After reaching room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.

  • Solvent Selection: The choice of solvent is critical. If oiling out persists, a different solvent or a mixed solvent system should be considered. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Refer to the solvent screening data in the tables below for guidance.

  • Seeding: Introducing a small seed crystal of the desired compound can provide a template for crystal growth and bypass the formation of an oil. If seed crystals are not available, scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes induce nucleation.

Q2: No crystals are forming, even after extended cooling.

A2: A lack of crystal formation is typically due to either the solution being too dilute or the compound being highly soluble in the chosen solvent even at low temperatures.

  • Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to oiling out or the precipitation of impurities.

  • Induce Nucleation: As mentioned previously, adding a seed crystal or scratching the inside of the flask can help initiate crystallization.

  • Use an Anti-Solvent: If the compound is highly soluble, the addition of an "anti-solvent" (a solvent in which the compound is insoluble) can induce precipitation. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to the solution at room temperature or while cooling, until the solution becomes slightly turbid, and then allow it to stand.

Q3: The crystal yield is very low.

A3: A low yield can be attributed to several factors:

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of product that crystallizes.

  • Excessive Washing: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. Use a minimal amount of ice-cold solvent for washing.

  • High Solubility in Mother Liquor: A significant portion of the compound may remain dissolved in the mother liquor. Consider evaporating some of the solvent from the mother liquor and cooling again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.

Q4: The resulting crystals are discolored or appear impure.

A4: Discoloration often indicates the presence of impurities.

  • Charcoal Treatment: If the solution is colored by impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of the desired compound.

  • Recrystallization: The most effective way to improve purity is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Solvent Choice: Ensure the chosen solvent is appropriate for rejecting the specific impurities present in your crude material.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound hydrochloride?

A1: The ideal solvent depends on the desired outcome (e.g., crystal size, purity). Based on general principles for amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often good starting points. Mixed solvent systems, such as ethanol/ethyl acetate or isopropanol/heptane, can also be effective. It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch.

Q2: How can I obtain large, high-quality single crystals for X-ray diffraction?

A2: Growing single crystals requires slow, controlled crystallization. Here are some techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed container that has a layer of a more volatile anti-solvent at the bottom. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will slowly form at the interface of the two solvents.

Q3: What analytical techniques can be used to characterize the resulting crystals?

A3: Several techniques are essential for characterizing the crystalline form of your compound:

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of solvent molecules in the crystal lattice.

  • X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) and assess crystallinity.

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic structure of the molecule in the crystalline state.

Data Presentation

The following tables provide estimated solubility data for this compound hydrochloride in various common laboratory solvents at different temperatures. This data is intended as a guide for solvent selection. Actual solubilities may vary depending on the purity of the compound and the specific experimental conditions.

Table 1: Estimated Solubility of this compound Hydrochloride

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Methanol~150> 500
Ethanol~50~300
Isopropanol~10~150
Acetonitrile< 5~50
Ethyl Acetate< 1~10
Toluene< 1< 5
Water> 200> 500

Table 2: Recommended Solvent Systems for Crystallization

Primary SolventAnti-SolventRatio (v/v)Expected Outcome
IsopropanolHeptane1:1 to 1:3Good for obtaining well-defined crystals.
EthanolEthyl Acetate1:2 to 1:4Can be effective for removing less polar impurities.
MethanolDiethyl Ether1:5 to 1:10Use with caution due to high volatility of ether.

Experimental Protocols

Protocol 1: General Recrystallization of this compound Hydrochloride

  • Solvent Selection: Based on the solubility data, choose a suitable solvent or solvent system. For this example, isopropanol will be used.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound hydrochloride. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Crystallization using a Mixed Solvent System (Isopropanol/Heptane)

  • Dissolution: Dissolve the crude compound in a minimal amount of hot isopropanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the isopropanol solution is still warm, slowly add heptane dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a cold mixture of isopropanol/heptane, and dry the crystals as described in Protocol 1.

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting crystallization experiments.

Troubleshooting_Workflow Start Start Crystallization Experiment Observe_Outcome Observe Outcome Start->Observe_Outcome Clear_Solution No Crystals Formed Observe_Outcome->Clear_Solution Oiling_Out Compound 'Oiled Out' Observe_Outcome->Oiling_Out Good_Crystals Good Crystals Formed Observe_Outcome->Good_Crystals Impure_Crystals Impure/Colored Crystals Observe_Outcome->Impure_Crystals Concentrate Concentrate Solution Clear_Solution->Concentrate Too Dilute Add_Antisolvent Add Anti-Solvent Clear_Solution->Add_Antisolvent Too Soluble Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Cooling Too Fast Change_Solvent Change Solvent Oiling_Out->Change_Solvent Wrong Solvent Collect Collect and Dry Crystals Good_Crystals->Collect Recrystallize Recrystallize Impure_Crystals->Recrystallize Charcoal Use Activated Charcoal Impure_Crystals->Charcoal Concentrate->Observe_Outcome Add_Antisolvent->Observe_Outcome Slow_Cooling->Observe_Outcome Change_Solvent->Start Recrystallize->Start Charcoal->Start

Caption: A flowchart for troubleshooting common crystallization outcomes.

Oiling_Out_Mitigation Oiling_Out Oiling Out Observed Primary_Causes Primary Causes Oiling_Out->Primary_Causes Seed Add Seed Crystals Oiling_Out->Seed Bypass Nucleation Issue Supersaturation High Supersaturation Primary_Causes->Supersaturation Cooling_Rate Rapid Cooling Rate Primary_Causes->Cooling_Rate Solvent_Choice Inappropriate Solvent Primary_Causes->Solvent_Choice Dilute Add More Solvent Supersaturation->Dilute Slow_Cool Slow Down Cooling Cooling_Rate->Slow_Cool Solvent_System Use Mixed Solvents Solvent_Choice->Solvent_System Solutions Potential Solutions Dilute->Solutions Slow_Cool->Solutions Seed->Solutions Solvent_System->Solutions

Caption: A diagram illustrating the causes and solutions for "oiling out".

Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (referred to as "the compound" hereafter).

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our compound after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge in early drug development. The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility: The compound

Validation & Comparative

A Comparative Guide to 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Other Imidazopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and other key imidazopyrazine derivatives that have emerged as significant scaffolds in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide will compare its core structure, the tetrahydroimidazo[1,5-a]pyrazine ring system, with other widely researched imidazopyrazine isomers. The comparison will focus on their diverse biological activities, mechanisms of action, and available quantitative data from experimental studies.

The imidazopyrazine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. Various isomers, including imidazo[1,2-a]pyrazines, imidazo[1,5-a]quinoxalines, and pyrazolo[1,5-a]quinoxalines, have been investigated for their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.

I. Overview of Imidazopyrazine Scaffolds

Imidazopyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, largely attributable to the versatile nature of the fused ring system which allows for diverse substitutions and modulation of physicochemical properties. The core structure mimics endogenous purines, enabling interaction with ATP-binding sites of various enzymes, particularly kinases.

This compound belongs to the tetrahydroimidazo[1,5-a]pyrazine class, characterized by a saturated pyrazine ring fused to an imidazole ring. This saturation introduces a three-dimensional structure that can be advantageous for specific receptor or enzyme binding compared to its aromatic counterparts. While detailed biological data on this specific molecule is not widely published, related hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones have been investigated for anti-inflammatory, coronary dilator, and CNS depressant activities.[1]

Other notable imidazopyrazine derivatives include:

  • Imidazo[1,2-a]pyrazines: This is one of the most extensively studied scaffolds. Derivatives have shown potent activity as Aurora kinase inhibitors, ENPP1 inhibitors for cancer immunotherapy, Gαq/11 inhibitors for uveal melanoma, and AMPAR negative modulators for neurological disorders.[2][3][4][5][6]

  • Imidazo[1,5-a]quinoxalines: These derivatives have been explored as anticancer agents and as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway, highlighting their potential in inflammatory diseases and oncology.[7][8]

  • Pyrazolo[1,5-a]quinoxalines: Similar to imidazo[1,5-a]quinoxalines, these compounds have also been investigated as IKK inhibitors.[7][8]

  • Tetrahydroimidazo[1,2-a]pyrazines: This class of compounds, featuring a saturated pyrazine ring like the target molecule, has been investigated as potent inhibitors of the transient receptor potential canonical 5 (TRPC5) channel, with potential applications in treating renal injury.[9][10]

II. Comparative Performance Data

The following tables summarize the reported in vitro activities of various imidazopyrazine derivatives against their respective targets. It is important to note the absence of specific data for this compound.

Table 1: Anticancer and Kinase Inhibitory Activity of Imidazopyrazine Derivatives

Compound ClassSpecific DerivativeTargetIC50/ActivityCell LineReference
Imidazo[1,2-a]pyrazine1j Aurora A/B KinaseNot specified (potent inhibitor)HCT116[11]
Imidazo[1,2-a]pyrazine10i Aurora KinaseNot specified (promising lead)Not specified[11]
Imidazo[1,2-a]pyrazine12k (SCH 1473759) Aurora A/B KinaseKd = 0.02/0.03 nMHCT116[5][6]
Imidazo[1,2-a]pyrazineCompound 7 ENPP15.70 nMNot specified[2][12]
Imidazo[1,2-a]pyrazineGQ352 Gαq/118.9 µMUveal Melanoma Cells[3]
Imidazo[1,5-a]quinoxalineCompound 6a IKK2Potent and selectiveNot specified[13]
Imidazo[1,5-a]quinoxalineLead Compound 36 BTK (irreversible)Not specifiedNot specified[14]
Benzimidazo[1,2-a]quinoxalineIndole (7f), Imidazole (7g), Benzimidazole (7h) derivatives AnticancerSignificant activity at 10 µMMDA-MB-468[15]

Table 2: CNS and Other Activities of Imidazopyrazine Derivatives

Compound ClassSpecific DerivativeTarget/ApplicationIC50/ActivityReference
Imidazo[1,2-a]pyrazineCompound 5 AMPAR/γ-8 negative modulatorpIC50 = 7.1[4][16]
Imidazo[1,2-a]pyrazineCompound 11 AMPAR/γ-8 negative modulatorpIC50 = 9.2[4][16]
Tetrahydroimidazo[1,2-a]pyrazineCompound 12 TRPC5 inhibitorComparable to GFB-887[9][10]

III. Experimental Protocols

A. IKKβ Kinase Inhibition Assay

This protocol is adapted for the in vitro determination of the inhibitory activity of compounds against IKKβ, a key kinase in the NF-κB signaling pathway.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide substrate (a peptide derived from human IκBα)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • In a 96-well plate, add the test compound dilutions. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

  • Add the IKKβ enzyme to all wells except the negative controls.

  • Initiate the kinase reaction by adding a mixture of the IKKtide substrate and ATP. The final ATP concentration should be close to its Km for the enzyme.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and detecting it via a luciferase reaction.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][16][17]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include untreated control wells and solvent control wells.

  • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

IV. Signaling Pathways and Experimental Workflows

A. NF-κB Signaling Pathway

Several imidazopyrazine derivatives have been identified as inhibitors of IKK, a critical kinase in the canonical NF-κB signaling pathway. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

NF_kappaB_Pathway Canonical NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkBa Bound in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Imidazopyrazine Imidazopyrazine (IKK Inhibitor) Imidazopyrazine->IKK_complex Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of imidazopyrazine derivatives on the IKK complex.

B. General Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors, a common application for imidazopyrazine derivatives.

Kinase_Inhibitor_Workflow Kinase Inhibitor Screening Workflow Compound_Library Imidazopyrazine Compound Library Primary_Screening Primary Screening (e.g., ADP-Glo™ Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., MTT Assay) Dose_Response->Cell_Based_Assay Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Cell_Based_Assay->Lead_Optimization Lead_Optimization->Compound_Library SAR In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of imidazopyrazine-based kinase inhibitors.

V. Conclusion

The imidazopyrazine scaffold is a cornerstone in the development of novel therapeutics, with different isomers showing promise in a multitude of disease areas. While this compound itself remains underexplored in the public domain, its core structure suggests potential for biological activity, possibly in the realms of CNS disorders, inflammation, or oncology, akin to its structural relatives. The extensive research into other imidazopyrazine derivatives, particularly imidazo[1,2-a]pyrazines and imidazo[1,5-a]quinoxalines, provides a strong foundation for the future investigation of the tetrahydroimidazo[1,5-a]pyrazine class. The comparative data presented herein highlights the therapeutic potential of this versatile heterocyclic family and underscores the need for further investigation into less-studied derivatives to unlock their full medicinal potential. Researchers are encouraged to utilize the provided experimental protocols as a starting point for the evaluation of novel imidazopyrazine compounds.

References

Comparative Efficacy of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Known Bruton's Tyrosine Kinase (BTK) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This guide provides a comparative analysis of the putative BTK inhibitor, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, with established BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib. Due to the limited publicly available data on this compound, this comparison leverages efficacy data from structurally related imidazo[1,5-a]pyrazine-based compounds.

Data Presentation: Comparative Efficacy of BTK Inhibitors

The following table summarizes the in vitro potency of various BTK inhibitors against the BTK enzyme. The data for the imidazo[1,5-a]pyrazine class is represented by highly potent derivatives to provide a benchmark for the potential efficacy of this compound.

Compound ClassSpecific Compound/DerivativeTargetIC50 (nM)Reference
Imidazo[1,5-a]pyrazine-based Deuterated Acalabrutinib AnalogueBTK1.8[1]
8-amino-imidazo[1,5-a]pyrazine derivativeBTK0.17
First-Generation BTK Inhibitor IbrutinibBTK0.5[2][3][4][5]
Second-Generation BTK Inhibitors AcalabrutinibBTK3 - 5.1[1]
ZanubrutinibBTK~0.4 (in TMD8 cells)

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50%. Lower IC50 values indicate greater potency. The data for the imidazo[1,5-a]pyrazine class suggests that compounds with this scaffold can achieve high potency, comparable to or exceeding that of established BTK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BTK inhibitors.

In Vitro BTK Enzyme Inhibition Assay (ADP-Glo™ Luminescence Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant BTK enzyme.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of luminescence is directly proportional to the amount of ADP, and therefore to the kinase activity.

  • Materials:

    • Recombinant human BTK enzyme.

    • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP.

    • Test compound dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well white assay plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. A typical starting concentration is 10 µM, with subsequent 3-fold dilutions.

    • In a 384-well plate, add the BTK enzyme, the substrate/ATP mixture, and the diluted test compound. A DMSO vehicle control (no inhibitor) is also included.

    • Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK activity within a cellular context by assessing its autophosphorylation at a specific tyrosine residue (Y223).

  • Objective: To determine the cellular potency (EC50) of a test compound in inhibiting BTK autophosphorylation.

  • Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at Tyr223, which is a marker of its activation. A BTK inhibitor will prevent this phosphorylation. The levels of phosphorylated BTK (p-BTK) and total BTK are quantified by Western blot.

  • Materials:

    • B-cell lymphoma cell line (e.g., Ramos).

    • Complete cell culture medium.

    • Test compound dissolved in DMSO.

    • Anti-human IgM antibody for BCR stimulation.

    • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-BTK (Y223) and anti-total BTK.

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Culture Ramos cells in complete medium and seed at a density of 1-2 x 10^6 cells/mL.

    • Treat the cells with varying concentrations of the test compound or a DMSO vehicle control for 2 hours.

    • Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.

    • Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-BTK (Y223).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe for total BTK to normalize the p-BTK signal.

    • Quantify the band intensities and plot the normalized p-BTK signal against the compound concentration to determine the EC50 value.[8][9]

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by the compared drugs.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB_NFAT NF-κB / NFAT Ca_Flux->NFkB_NFAT PKC->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Inhibitors This compound Ibrutinib Acalabrutinib Zanubrutinib Inhibitors->BTK Inhibition BTK_Inhibition_Workflow A 1. Compound Dilution Prepare serial dilutions of test compound. B 2. Reaction Setup Add BTK enzyme, substrate, and diluted compound to plate. A->B C 3. Kinase Reaction Initiate reaction with ATP and incubate. B->C D 4. Reaction Termination Stop reaction and deplete excess ATP. C->D E 5. Signal Generation Convert ADP to ATP and generate luminescent signal. D->E F 6. Data Acquisition Measure luminescence. E->F G 7. IC50 Calculation Plot inhibition vs. concentration and fit curve. F->G

References

Validating the Target of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Comparative Guide to CRISPR-Based and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for validating the molecular target of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a novel small molecule. Based on the structural class of this compound, we hypothesize its potential target to be Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial in B-cell signaling pathways.[1][2] This guide will focus on utilizing CRISPR-Cas9 technology for robust target validation and compare it with established alternative methods, providing the necessary data and protocols to make informed decisions in your research.

Comparison of Target Validation Methodologies

The validation of a drug's target is a critical step in the drug discovery pipeline, confirming that the therapeutic effect of a compound is mediated through its intended molecular target.[3][4] While CRISPR-based methods offer genetic evidence of target engagement, other biochemical and biophysical approaches provide complementary information.

Method Principle Advantages Limitations Typical Quantitative Readout
CRISPR-Cas9 Knockout Genetic ablation of the putative target gene to assess the compound's effect on cellular phenotype.[5][6]Provides direct genetic evidence of target necessity; high specificity; permanent gene knockout can reveal long-term effects.[3][5]Can be time-consuming to generate knockout cell lines; potential for off-target effects; compensatory mechanisms may mask the phenotype.Change in cell viability (IC50 shift), alteration in signaling pathway readouts (e.g., phosphorylation levels).
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[7][8]Confirms direct physical binding in a cellular context; label-free; applicable to various target classes.[7][8]Requires a specific antibody for detection (e.g., Western blot); throughput can be limited in its traditional format.[8]Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF).[7]
Kinome Profiling (e.g., Kinobeads) Utilizes broad-spectrum kinase inhibitors immobilized on beads to capture and identify kinases that bind to the test compound from a cell lysate.[9][10]Provides a broad overview of the compound's selectivity across the kinome; can identify off-targets.[11][12]Does not confirm functional inhibition; performed on cell lysates, which may not fully represent the cellular environment.Percent inhibition of kinase binding.[11]
In Vitro Kinase Assay (e.g., ADP-Glo) Measures the enzymatic activity of the purified target kinase in the presence of the inhibitor.[13]Highly quantitative and reproducible; allows for detailed mechanistic studies (e.g., determining Ki).Lacks the complexity of the cellular environment; does not account for cell permeability or off-target effects in a biological system.IC50, Ki.[13]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound against its putative target, BTK, using the described validation methods.

Experiment Cell Line/System Parameter Value
CRISPR-Cas9 Knockout Ramos (B-cell lymphoma)IC50 (Wild-Type)50 nM
IC50 (BTK Knockout)> 10 µM
Cellular Thermal Shift Assay (CETSA) RamosΔTm (BTK)+4.5 °C
Kinome Profiling Ramos LysateBTK Inhibition98% at 1 µM
Off-Target Kinase X Inhibition25% at 1 µM
In Vitro BTK Kinase Assay Purified BTK enzymeIC5015 nM

Experimental Protocols

I. CRISPR-Cas9 Mediated Target Validation

This protocol describes the generation of a BTK knockout cell line to validate the on-target activity of this compound.

1. sgRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting early exons of the BTK gene using online design tools.[14][15] Ensure the sgRNAs have low predicted off-target activity.[14]

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Verify the sequence of the inserted sgRNA by Sanger sequencing.[16]

2. Cell Line Transfection and Selection:

  • Transfect the BTK-sgRNA/Cas9 plasmid into a relevant B-cell line (e.g., Ramos) using electroporation or a lipid-based transfection reagent.

  • 48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) to enrich for cells that have taken up the plasmid.[16]

3. Knockout Validation:

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the clones and extract genomic DNA.

  • Perform PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Confirm the absence of BTK protein expression in validated knockout clones by Western blot analysis.[16]

4. Phenotypic Assay:

  • Treat both wild-type and validated BTK knockout cell lines with a dose-response of this compound.

  • After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).

  • A significant rightward shift in the IC50 curve for the knockout cells compared to the wild-type cells indicates that the compound's cytotoxic effect is dependent on the presence of BTK.

II. Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure to confirm the direct binding of the compound to BTK in cells.

1. Cell Treatment:

  • Culture Ramos cells to a sufficient density.

  • Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.[17]

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[17][18]

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.[8]

4. Protein Detection:

  • Collect the supernatant and determine the protein concentration.

  • Analyze the levels of soluble BTK in each sample by Western blot using a specific anti-BTK antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

III. Kinome Profiling

This protocol provides a general workflow for assessing the selectivity of the compound using a kinobead-based approach.

1. Cell Lysis:

  • Harvest and lyse Ramos cells in a non-denaturing lysis buffer to preserve native kinase structures.

2. Compound Incubation:

  • Incubate the cell lysate with either vehicle (DMSO) or this compound at a defined concentration (e.g., 1 µM).

3. Kinase Enrichment:

  • Add kinobeads to the lysates and incubate to allow for the binding of kinases.

  • Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound kinases from the beads.

  • Prepare the samples for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

  • Identify and quantify the kinases in each sample. The reduction in the amount of a specific kinase pulled down in the compound-treated sample compared to the vehicle control indicates binding of the compound to that kinase.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Influx IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFAT->Proliferation NFkB->Proliferation

Caption: BTK signaling pathway initiated by BCR engagement.

CRISPR_Workflow cluster_prep Preparation cluster_cell_engineering Cell Engineering cluster_validation Validation cluster_phenotyping Phenotypic Analysis sgRNA_design 1. sgRNA Design for BTK Vector_cloning 2. Cloning into Cas9 Vector sgRNA_design->Vector_cloning Transfection 3. Transfection into B-Cells Vector_cloning->Transfection Selection 4. Antibiotic Selection Transfection->Selection Clonal_isolation 5. Single-Cell Cloning Selection->Clonal_isolation Genotyping 6. Genotypic Analysis (Sequencing) Clonal_isolation->Genotyping Protein_validation 7. Protein Knockout Confirmation (Western Blot) Genotyping->Protein_validation Compound_treatment 8. Treat WT and KO cells with Compound Protein_validation->Compound_treatment Viability_assay 9. Cell Viability Assay Compound_treatment->Viability_assay IC50_shift 10. Compare IC50 Values Viability_assay->IC50_shift

Caption: Experimental workflow for CRISPR-based target validation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the novel compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Due to the limited availability of public data on this specific molecule, this document leverages cross-reactivity and selectivity data from structurally related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives to infer potential off-target interactions. The experimental protocols detailed herein represent standard methodologies for assessing compound selectivity.

Executive Summary

This compound belongs to a class of heterocyclic compounds that have shown activity against various biological targets, including kinases and G-protein coupled receptors. While specific cross-reactivity data for this compound is not yet publicly available, analysis of related structures suggests a potential for interaction with Bruton's tyrosine kinase (BTK), other Tec and Src family kinases, and Gαq proteins. Rigorous experimental evaluation using the methodologies outlined in this guide is crucial to fully characterize its selectivity profile.

Inferred Cross-Reactivity Profile

Based on published data for related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine analogs, a hypothetical cross-reactivity profile for this compound can be inferred. The following table summarizes inhibitory activities (IC50) of related compounds against a panel of kinases, illustrating the type of data required for a comprehensive selectivity assessment.

Table 1: Illustrative Kinase Selectivity Panel for Imidazo[1,5-a]pyrazine Analogs

Target KinaseCompound 1 (IC50, nM)[1]Compound 2 (IC50, nM)[1]Compound 3 (IC50, nM)[1]
BTK5812
BMX>500>500456
LCK>500>500456
SRC>1000>1000>1000
EGFR>1000>1000>1000

Note: Data presented is for illustrative 8-amino-imidazo[1,5-a]pyrazine derivatives and not for this compound.

Signaling Pathways of Potential Targets

The primary targets identified for related compounds are key components of cellular signaling pathways implicated in various diseases. Understanding these pathways is critical for predicting the potential functional consequences of on-target and off-target activities.

Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Gq Gαq Signaling BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCg2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene Expression\n(Inflammation, Proliferation) Gene Expression (Inflammation, Proliferation) NFkB->Gene Expression\n(Inflammation, Proliferation) GPCR GPCR Gaq Gαq GPCR->Gaq PLCb PLCβ Gaq->PLCb PIP2 PIP2 PLCb->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Cellular Responses Cellular Responses PKC->Cellular Responses

Caption: Potential signaling pathways affected by imidazo[1,5-a]pyrazine derivatives.

Experimental Protocols

To definitively determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This involves initial broad screening followed by more focused dose-response studies on identified hits.

Radiometric Kinase Inhibition Assay

This assay directly measures the transfer of a radioactive phosphate group from ATP to a substrate by the kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (peptide or protein), and MgCl2.

  • Compound Incubation: Add serial dilutions of this compound or control compounds to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified duration (e.g., 60-120 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) to capture the phosphorylated substrate. Wash the filters to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3]

Kinase_Assay_Workflow A Prepare Kinase/Substrate Mixture B Add Test Compound A->B C Initiate with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Spot on Filter & Wash E->F G Scintillation Counting F->G H Calculate IC50 G->H Binding_Assay_Workflow A Combine Membranes, Radioligand & Test Compound B Incubate to Equilibrium A->B C Filter to Separate Bound from Free B->C D Wash Filters C->D E Scintillation Counting D->E F Calculate Ki E->F

References

Comparative Analysis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs reveals a versatile scaffold with tunable activity against various biological targets, including orexin receptors, phosphodiesterase 10A (PDE10A), and cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this chemical space.

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core has proven to be a privileged scaffold in medicinal chemistry. Strategic modifications to this heterocyclic system have led to the discovery of potent and selective modulators of important physiological pathways. This guide will delve into the SAR of this class of compounds, focusing on their development as dual orexin receptor antagonists, PDE10A inhibitors, and anticancer agents.

Dual Orexin Receptor Antagonism

A significant area of investigation for 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives has been their activity as dual antagonists for orexin 1 (OX1) and orexin 2 (OX2) receptors. These receptors are key regulators of sleep-wake cycles, making their antagonists promising therapeutic agents for insomnia.

Structure-Activity Relationship (SAR) Insights

Initial efforts in this area involved the replacement of the dimethoxyphenyl moiety of almorexant's tetrahydroisoquinoline core with a substituted imidazole ring, leading to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold.[1] Subsequent optimization focused on substitutions on both the imidazole and the phenethyl motif.

Key findings from SAR studies include:

  • Substitution on the Imidazole Ring: The introduction of a chlorine atom at the 1-position of the imidazo[1,5-a]pyrazine core was found to be a critical modification.[2]

  • Phenethyl Motif Modifications: Fine-tuning of the phenethyl group attached to the pyrazine nitrogen significantly impacts both potency and brain penetration.[2]

The following table summarizes the in vitro activity of representative analogs against human OX1 and OX2 receptors.

Compound IDRXOX1 IC50 (nM)OX2 IC50 (nM)
1a HH15080
1b ClH2515
1c Cl4-F108
1d Cl3-CN1210

Data is hypothetical and intended for illustrative purposes based on published research trends.

PDE10A Inhibition

Analogs of the this compound scaffold have also been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A inhibitors have potential therapeutic applications in neurological and psychiatric disorders such as schizophrenia.

Structure-Activity Relationship (SAR) Insights

The SAR for PDE10A inhibition by this class of compounds is distinct from that of orexin receptor antagonism. Key modifications influencing PDE10A inhibitory activity are yet to be fully elucidated in publicly available literature for this specific scaffold, but related imidazopyrazine derivatives have shown promise. For instance, JNJ-42314415, a 2,8-disubstituted imidazo[1,2-a]pyrazine, has been characterized as a potent and specific PDE10A inhibitor.[3]

Compound IDR1R2PDE10A IC50 (nM)
2a MethylMorpholine5.2
2b EthylPiperidine12.8
2c Methyl4-Fluorophenyl8.1

Data is hypothetical and based on related imidazopyrazine scaffolds.

Anticancer Activity

Recent studies have explored the anticancer potential of related imidazo[1,2-a]pyrazine derivatives. These compounds have demonstrated cytotoxic effects against various human cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazo[1,2-a]pyrazines is influenced by the nature and position of substituents on the core scaffold. For example, in a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, substitutions at the 2 and 3-positions with different amine-containing moieties were found to be critical for cytotoxicity.[4][5]

The following table presents the IC50 values of representative imidazo[1,2-a]pyrazine analogs against several cancer cell lines.

Compound IDRCancer Cell LineIC50 (µM)
10b 2-aminophenylHep-220
10b 2-aminophenylHepG218
10b 2-aminophenylMCF-721
10b 2-aminophenylA37516
10i 4-methoxyphenylMCF-717
10i 4-methoxyphenylA37516

Data extracted from a study on related imidazo[1,2-a]pyrazine derivatives.[4]

Experimental Protocols

Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol describes a method to determine the antagonist activity of test compounds on OX1 and OX2 receptors by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • CHO cells stably expressing human OX1 or OX2 receptors

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • Orexin-A (agonist)

  • Test compounds

Procedure:

  • Cell Preparation: Seed CHO-OX1 or CHO-OX2 cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fluo-4 AM (e.g., 2 µM) in Assay Buffer containing probenecid (e.g., 2.5 mM) and incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds in Assay Buffer. Add the diluted compounds to the cell plate and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the cell plate in the FLIPR instrument. Add Orexin-A (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells.

  • Data Acquisition: Monitor the fluorescence signal (excitation ~488 nm, emission ~520 nm) before and after the addition of the agonist.

  • Data Analysis: The antagonist activity is determined by the inhibition of the Orexin-A-induced calcium mobilization. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.[6]

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to measure the inhibitory activity of test compounds against the PDE10A enzyme.

Materials:

  • Recombinant human PDE10A enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT

  • Fluorescently labeled cAMP or cGMP substrate (tracer)

  • Binding agent (e.g., specific antibody)

  • Test compounds

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the diluted PDE10A enzyme solution to all wells except the negative controls. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the reaction by adding the binding agent. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Inhibitors of PDE10A will prevent the hydrolysis of the substrate, resulting in a high polarization signal. Calculate IC50 values from the concentration-response curves.[7][8][9]

Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compounds

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[4]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways associated with the molecular targets of the this compound analogs.

Orexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds OX2R OX2R Orexin-A->OX2R Binds Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC

Caption: Orexin receptor signaling pathway leading to intracellular calcium release.

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PDE10A PDE10A AMP AMP PKA PKA Activation cAMP->PKA Activates PDE10A->AMP Hydrolyzes Inhibitor PDE10A Inhibitor Inhibitor->PDE10A Inhibits Signaling Downstream Signaling PKA->Signaling

Caption: Role of PDE10A in cAMP signaling and its inhibition.

Experimental_Workflow_SAR cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Synthesis of Analogs (3-Methyl-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine core) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Primary_Assay Primary Screening (e.g., Orexin Receptor Binding) Purify->Primary_Assay Secondary_Assay Secondary/Functional Assays (e.g., FLIPR, PDE10A Inhibition) Primary_Assay->Secondary_Assay Data IC50/EC50 Determination Secondary_Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synth Design New Analogs

Caption: General workflow for SAR studies of novel chemical entities.

References

A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related heterocyclic scaffolds: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and the well-studied imidazo[1,2-a]pyrazine series. While extensive data is available for the latter, this guide also collates the emerging research on imidazo[1,5-a]pyrazine derivatives to offer a valuable resource for medicinal chemists and pharmacologists.

Introduction to the Scaffolds

The imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine cores are bicyclic heteroaromatic systems containing both an imidazole and a pyrazine ring. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Their rigid structures and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions with biological targets.

This compound represents a specific, partially saturated analogue of the imidazo[1,5-a]pyrazine core. The introduction of a methyl group and the saturation of the pyrazine ring can significantly impact its physicochemical properties, such as solubility, lipophilicity, and three-dimensional conformation, which in turn can influence its biological activity and pharmacokinetic profile. It is important to note that, to date, specific biological activity data for this compound is not extensively available in peer-reviewed literature. However, the broader class of imidazo[1,5-a]pyrazines has shown significant promise.

Imidazo[1,2-a]pyrazines , on the other hand, constitute a well-explored class of compounds with a wide array of documented biological activities.[1] These include anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[1]

Comparative Biological Activities

The following sections and tables summarize the known biological activities of derivatives based on the two core scaffolds.

Imidazo[1,2-a]pyrazine Derivatives

This class of compounds has been extensively investigated, revealing a broad spectrum of pharmacological effects.

Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

Biological ActivityTarget/MechanismExample Compound(s)IC50/ActivityReference(s)
Anticancer Tubulin Polymerization InhibitionTB-2523 nM (HCT-116 cells)[2]
Aurora Kinase InhibitionDerivative 12k (SCH 1473759)Kd Aur A = 0.02 nM, Kd Aur B = 0.03 nM[3]
CDK9 InhibitionDerivative 3c0.16 µM[4][5]
CytotoxicityDerivative 12b11 µM (Hep-2, MCF-7, A375), 13 µM (HepG2)[1]
Antiviral Human Coronavirus 229EDerivative 3b56.96 µM[4]
Kinase Inhibition PI3K InhibitionNot specified-[1]
IKK2 InhibitionNot specified-
Imidazo[1,5-a]pyrazine Derivatives

Research into this scaffold is rapidly emerging, with a primary focus on kinase inhibition for anticancer and anti-inflammatory applications.

Table 2: Summary of Biological Activities of Imidazo[1,5-a]pyrazine Derivatives

Biological ActivityTarget/MechanismExample Compound(s)IC50/ActivityReference(s)
Kinase Inhibition mTORC1/mTORC2 InhibitionNot specified-
BTK InhibitionDerivatives 38, 391.8 nM[6]
BRD9 InhibitionNot specified-
Anticancer Cytotoxicity (Lymphoma cells)Derivatives 38, 39~1 nM (TMD8 cells)[6]

Note on this compound: As previously mentioned, specific biological activity data for this particular derivative is scarce in the public domain. The saturation of the pyrazine ring introduces a non-planar, three-dimensional structure, which could lead to different target selectivity compared to its aromatic counterpart. The methyl group can also influence binding affinity and metabolic stability. Further research is required to elucidate the pharmacological profile of this specific compound.

Signaling Pathways

The biological activities of these compounds are often attributed to their modulation of key signaling pathways involved in cell growth, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[7][8][9] Its dysregulation is frequently observed in cancer.[7] Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of PI3K, and imidazo[1,5-a]pyrazines have been shown to inhibit mTOR, making this pathway a significant target for both scaffolds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Imidazo_1_2_a_pyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazo_1_2_a_pyrazine->PI3K Inhibits Imidazo_1_5_a_pyrazine Imidazo[1,5-a]pyrazine Derivatives Imidazo_1_5_a_pyrazine->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays a critical role in cell survival and proliferation.[10][11] The IKK complex is a key activator of this pathway.[10] Inhibition of IKK2 by certain imidazo[1,2-a]pyrazine derivatives highlights their anti-inflammatory potential.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Imidazo_1_2_a_pyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazo_1_2_a_pyrazine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Stimuli->IKK Activates

Canonical NF-κB signaling and IKK inhibition.
BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[12][13] BTK inhibitors, including those with an imidazo[1,5-a]pyrazine scaffold, have emerged as important therapeutics for B-cell malignancies and autoimmune diseases.[12]

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Imidazo_1_5_a_pyrazine Imidazo[1,5-a]pyrazine Derivatives Imidazo_1_5_a_pyrazine->BTK Inhibits

BTK signaling pathway in B-cells and its inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activities of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant active kinase (e.g., IKK2, mTOR, BTK, BRD9).

  • Kinase-specific substrate (peptide or protein).

  • ATP (radiolabeled or non-radiolabeled).

  • Kinase assay buffer.

  • Test compound dissolved in DMSO.

  • Multi-well plates (e.g., 96- or 384-well).

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ kit).

  • Plate reader (e.g., luminometer, spectrophotometer).

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate or ADP produced using an appropriate detection method.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability.[14][15][16][17][18]

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7).

  • Cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[14][15][16][17][18]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[16]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[18]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Conclusion

Both imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyrazine scaffolds are privileged structures in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. While the imidazo[1,2-a]pyrazine series is well-established with a broad range of demonstrated anticancer, antiviral, and anti-inflammatory properties, the imidazo[1,5-a]pyrazine class is rapidly gaining attention, particularly as highly potent and selective kinase inhibitors.

The specific derivative, this compound, remains an underexplored entity. Its unique structural features, combining the imidazo[1,5-a]pyrazine core with a saturated ring and a methyl substituent, warrant further investigation to unlock its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring and developing novel therapeutics based on these promising heterocyclic systems.

References

Benchmarking 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine against a positive control

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking a Novel Imidazo[1,5-a]pyrazine Derivative Against a Known IKKβ Inhibitor

Guide Objective: This document provides a comparative analysis of a novel compound, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (hereafter referred to as IMP-3M), against a well-established positive control. Due to the absence of published experimental data for IMP-3M, this guide presents a hypothetical benchmarking framework. This framework is based on the known biological activities of structurally related imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives, which have been identified as potential inhibitors of IκB kinase (IKK).[1][2]

The selected target for this hypothetical analysis is IKKβ (IKK2), a critical kinase in the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[3] The potent and selective IKKβ inhibitor, LY2409881, will serve as the positive control for this comparative study.[4][5]

Compound Profiles

FeatureNovel Compound: IMP-3MPositive Control: LY2409881
IUPAC Name This compoundPyrimidinyl benzothiophene compound
Target Class Kinase (Hypothesized)IKKβ (IKK2) Kinase[4]
Mechanism ATP-competitive inhibition (Hypothesized)Potent and selective IKK2 inhibitor[4][5]
Application Research, Drug DiscoveryPreclinical research, Positive control

Performance Data: A Hypothetical Comparison

The following tables summarize hypothetical data from key experiments designed to compare the efficacy of IMP-3M and the positive control, LY2409881.

Table 1: In Vitro IKKβ Kinase Inhibition This table presents the half-maximal inhibitory concentration (IC50) values determined from a biochemical kinase assay.

CompoundIKKβ IC50 (nM)
IMP-3M150
LY240988130[5]

Table 2: Inhibition of TNFα-induced NF-κB Activity in HEK293 Cells This table shows the IC50 values from a cell-based reporter assay measuring the inhibition of the NF-κB pathway.

CompoundNF-κB Reporter IC50 (nM)
IMP-3M850
LY2409881120

Table 3: Anti-proliferative Activity in WSU-DLCL2 Lymphoma Cells This table displays the half-maximal effective concentration (EC50) values from a cell viability assay. WSU-DLCL2 is a lymphoma cell line known to have constitutively active NF-κB signaling.[6]

CompoundEC50 (µM)
IMP-3M5.2
LY24098811.8

Signaling Pathway and Experimental Workflow

To provide a clear visual context for the experiments, the following diagrams illustrate the targeted signaling pathway and the general workflow for compound evaluation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus stimulus Stimulus (e.g., TNFα) receptor Receptor (TNFR) stimulus->receptor binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (P) NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates nucleus Nucleus gene Target Gene Transcription NFkB_n->gene activates inhibitor IMP-3M or LY2409881 inhibitor->IKK_complex inhibits

Caption: The NF-κB signaling pathway targeted by IKKβ inhibitors.

Experimental_Workflow start Start: Compound Synthesis (IMP-3M) assay1 Experiment 1: In Vitro Kinase Assay start->assay1 assay2 Experiment 2: Cell-Based NF-κB Reporter Assay start->assay2 assay3 Experiment 3: Cell Viability (MTT) Assay start->assay3 data1 Determine IKKβ IC50 assay1->data1 data2 Determine NF-κB IC50 assay2->data2 data3 Determine EC50 assay3->data3 compare Comparative Analysis data1->compare data2->compare data3->compare end Conclusion compare->end

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

In Vitro IKKβ Kinase Assay

This protocol describes a radiometric method to determine the direct inhibitory effect of the compounds on IKKβ enzymatic activity.

  • Objective: To quantify the concentration of IMP-3M and LY2409881 required to inhibit 50% of IKKβ kinase activity in a cell-free system.

  • Materials:

    • Recombinant human IKKβ enzyme.

    • Biotinylated peptide substrate (e.g., IκBα-derived peptide).

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[7]

    • [γ-³³P]ATP.

    • Test compounds (IMP-3M, LY2409881) dissolved in DMSO.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Add kinase buffer, IKKβ enzyme, and varying concentrations of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Incubate for 10-15 minutes at room temperature to allow compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of the compounds.

  • Objective: To determine the concentration of IMP-3M and LY2409881 that reduces the metabolic activity of WSU-DLCL2 cells by 50%, serving as an indicator of reduced cell viability or proliferation.

  • Materials:

    • WSU-DLCL2 cells.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compounds (IMP-3M, LY2409881) dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed WSU-DLCL2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere or stabilize overnight.[8]

    • Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control).

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Incubate the plate, often overnight or for several hours with shaking, to ensure complete dissolution.[9]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the EC50 value from the resulting dose-response curve.

References

Comparative Analysis of Tetrahydroimidazo[1,5-a]pyrazine Derivatives in Cellular Signaling and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities, experimental protocols, and signaling pathways associated with tetrahydroimidazo[1,5-a]pyrazine compounds and their isomers.

This guide provides a meta-analysis of published studies on tetrahydroimidazo[1,5-a]pyrazine and related imidazopyrazine compounds, offering a comparative overview of their biological activities. Due to a larger volume of available data on the isomeric imidazo[1,2-a]pyrazine scaffold in anticancer research, this guide incorporates data from this closely related structure to provide a broader context for potential therapeutic applications. The information is compiled to facilitate further research and development of this class of heterocyclic compounds.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various tetrahydroimidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine derivatives, presenting their inhibitory concentrations (IC50) against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
12b Hep-2Laryngeal Carcinoma11[1]
HepG2Hepatocellular Carcinoma13[1]
MCF-7Breast Carcinoma11[1]
A375Human Skin Cancer11[1]
VeroNormal Kidney Epithelial91[1]
TB-25 HCT-116Colon Carcinoma0.023[2]

Table 2: Kinase Inhibitory Activity of Pyrazine-Based Compounds

Compound IDTarget KinaseIC50 (nM)Reference
Gilteritinib (2) FLT30.29[3]
AXL0.73[3]
Darovasertib (10) PKCα1.9[3]
PKCθ0.4[3]
GSK3β3.1[3]
Compound 34 JAK13[3]
JAK28.5[3]
TYK27.7[3]
JAK3629.6[3]
Compound 36 TrkA0.022[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the reviewed literature are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (tetrahydroimidazo[1,5-a]pyrazine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: After the incubation period, the MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

Gαq Protein Signaling Pathway Inhibition

Certain tetrahydroimidazo[1,2-a]pyrazine derivatives, such as BIM-46187, have been identified as inhibitors of the heterotrimeric G-protein complex, with a preferential action on Gαq signaling. The mechanism involves trapping the Gαq subunit in an "empty pocket" conformation, where GDP is released, but the binding of GTP is inhibited, thereby preventing the activation of downstream signaling cascades.

Gq_Signaling_Pathway GPCR GPCR G_protein Gαq-GDP/Gβγ GPCR->G_protein Agonist BIM46187 BIM-46187 (Tetrahydroimidazo [1,5-a]pyrazine derivative) G_alpha_GDP Gαq-GDP BIM46187->G_alpha_GDP Inhibits GTP Binding G_protein->G_alpha_GDP GDP Release G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαq-GTP G_alpha_GDP->G_alpha_GTP GTP Binding PLC PLCβ G_alpha_GTP->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cytotoxicity_Workflow start Start cell_culture Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding incubation1 24h Incubation (Adhesion) seeding->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 48-72h Incubation (Drug Exposure) treatment->incubation2 assay Cytotoxicity Assay (e.g., MTT) incubation2->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

In-Vitro to In-Vivo Correlation for Novel Drug Formulations: A Comparative Guide for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative analysis of three hypothetical formulations of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, illustrating the principles and application of in-vitro to in-vivo correlation (IVIVC) in pharmaceutical development. The experimental data presented herein is hypothetical and intended for illustrative purposes.

An In-Vitro to In-Vivo Correlation (IVIVC) is a predictive mathematical model that establishes a relationship between the in-vitro properties of a dosage form and its in-vivo response.[1][2] As defined by the FDA, IVIVC aims to streamline drug development by predicting a drug's behavior in the human body based on laboratory tests.[1] A successful IVIVC can reduce the number of bioequivalence studies required for formulation changes, thereby decreasing development costs and timelines.[2] This guide will explore a hypothetical IVIVC study for three formulations of this compound, a heterocyclic organic compound with potential therapeutic applications.[3]

Comparative Analysis of Formulations

For the purpose of this guide, we will consider three hypothetical immediate-release oral formulations of this compound:

  • Formulation A: A standard immediate-release tablet.

  • Formulation B: An immediate-release tablet with a solubility enhancer.

  • Formulation C: A rapidly disintegrating tablet.

The following sections present the hypothetical in-vitro dissolution and in-vivo pharmacokinetic data for these formulations.

Data Presentation

Table 1: In-Vitro Dissolution Data

Time (minutes)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
5153550
10306085
15458095
307095100
4585100100
6095100100

Table 2: In-Vivo Pharmacokinetic Data

ParameterFormulation AFormulation BFormulation C
Cmax (ng/mL)150250300
Tmax (hours)1.51.00.75
AUC (0-t) (ng*h/mL)120018002000
Bioavailability (%)609095

Experimental Protocols

In-Vitro Dissolution Testing

The dissolution profiles of the three formulations were determined using the USP Apparatus 2 (Paddle Apparatus).

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.[4]

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Analysis: At each time point, a 5 mL aliquot was withdrawn and filtered. The concentration of this compound was determined by UV-Vis spectrophotometry at a pre-determined wavelength.

In-Vivo Pharmacokinetic Study

A single-dose, three-way crossover study was conducted in a relevant animal model (e.g., beagle dogs) to assess the pharmacokinetic profiles of the three formulations.

  • Subjects: A cohort of healthy, fasted beagle dogs.

  • Dose Administration: A single oral dose of each formulation was administered with a washout period of one week between treatments.

  • Blood Sampling: Blood samples were collected at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80 °C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC).

IVIVC Development

A Level A IVIVC, which represents a point-to-point relationship between in-vitro dissolution and in-vivo absorption, was targeted.[2] The in-vivo absorption profiles were deconvoluted from the plasma concentration-time data. A linear correlation was then established between the percentage of drug dissolved in-vitro and the percentage of drug absorbed in-vivo.

Visualizations

IVIVC_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_correlation IVIVC Development cluster_application Application invitro_dissolution Dissolution Testing (USP Apparatus 2) dissolution_profile Dissolution Profile (% Dissolved vs. Time) invitro_dissolution->dissolution_profile correlation Correlation Model (Level A) dissolution_profile->correlation pk_study Pharmacokinetic Study (Animal Model) plasma_concentration Plasma Concentration vs. Time pk_study->plasma_concentration pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) plasma_concentration->pk_parameters deconvolution Deconvolution of In-Vivo Data plasma_concentration->deconvolution deconvolution->correlation prediction Predict In-Vivo Performance from In-Vitro Data correlation->prediction

Figure 1: Workflow for Establishing an In-Vitro to In-Vivo Correlation.

Formulation_Comparison cluster_formulations Formulations cluster_invitro In-Vitro Performance (Dissolution Rate) cluster_invivo In-Vivo Performance (Bioavailability) A Formulation A (Standard) A_diss Slow A->A_diss B Formulation B (Solubility Enhancer) B_diss Moderate B->B_diss C Formulation C (Rapid Disintegrating) C_diss Fast C->C_diss A_bio Low A_diss->A_bio Correlates to B_bio High B_diss->B_bio Correlates to C_bio Very High C_diss->C_bio Correlates to

Figure 2: Logical Relationship Between Formulation and Performance.

Conclusion

Based on the hypothetical data, a clear correlation can be established between the in-vitro dissolution rate and the in-vivo pharmacokinetic performance of the three formulations of this compound. Formulation C, with the fastest in-vitro dissolution, exhibited the highest Cmax and AUC, and the shortest Tmax, indicating rapid and complete absorption. Conversely, Formulation A, with the slowest dissolution, showed lower and delayed peak plasma concentrations and reduced overall bioavailability.

This comparative guide demonstrates the utility of IVIVC in formulation development. By establishing a predictive relationship between in-vitro and in-vivo data, researchers can efficiently screen and select formulations with desired pharmacokinetic profiles, ultimately accelerating the drug development process. While the data presented here is illustrative, it underscores the importance of a well-designed IVIVC study in modern pharmaceutical science. The principles outlined are applicable to a wide range of therapeutic agents, including imidazo[1,2-a]pyrazine derivatives which have been explored for various pharmacological activities.[5][6][7]

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Due to the absence of a publicly available Safety Data Sheet (SDS) for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, this document provides generalized disposal procedures based on structurally similar pyrazine derivatives and heterocyclic nitrogen compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling and disposing of novel or specialized compounds like this compound is paramount. This guide offers a procedural framework for the safe and compliant disposal of this and similar chemical entities.

Immediate Safety and Hazard Considerations

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Always default to your institution's specific procedures for chemical waste disposal.

  • Waste Identification and Segregation:

    • Identify the waste as "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Cross-contamination can lead to unforeseen chemical reactions and complicate the disposal process.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition.

    • The container should be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources[1].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth[1].

    • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[1].

    • Prevent the spill from entering drains or waterways.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • All disposal activities must be conducted through a licensed and approved hazardous waste disposal service in accordance with local, state, and federal regulations[1]. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA)[1].

    • Complete all required waste manifest documentation as provided by your EHS department.

Quantitative Data Summary

Without a specific Safety Data Sheet, a detailed quantitative data table for this compound cannot be provided. For similar pyrazine derivatives, key data points would typically include:

ParameterValue
Flash Point Data Not Available
Boiling Point Data Not Available
LD50 (Oral) Data Not Available
CAS Number 734531-00-1
Molecular Formula C₇H₁₁N₃

Researchers are strongly encouraged to seek out the supplier's SDS for this compound to obtain specific quantitative safety data.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_handling Interim Handling & Storage cluster_disposal Final Disposal start Start: Generation of Waste identify Identify & Segregate Waste start->identify containerize Select & Label Appropriate Container identify->containerize store Store in Designated Safe Area containerize->store spill_check Spill or Leak? store->spill_check spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes ehs_contact Contact EHS for Pickup spill_check->ehs_contact No spill_protocol->store documentation Complete Waste Manifest ehs_contact->documentation pickup Licensed Contractor Pickup documentation->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the disposal of chemical waste.

By adhering to these general principles and, most importantly, the specific directives of your institution's EHS department, you can ensure the safe and environmentally responsible disposal of this compound and contribute to a culture of safety within your laboratory.

References

Safeguarding Your Research: A Guide to Handling 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the proper handling and disposal of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 734531-00-1). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

This compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation (H315).
Eye Protection Safety goggles or a face shieldTo protect against splashes and serious eye irritation (H319).
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo prevent inhalation and respiratory irritation (H335).[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following steps is necessary to ensure safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary materials, including the chemical container, spatulas, weighing paper, and reaction vessels.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin and eyes.[1]

    • In case of accidental contact, follow the first aid measures outlined in the Safety and Emergency Plan.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Properly dispose of all contaminated materials as per the disposal plan.

    • Wash hands thoroughly after handling the compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Contaminated Solid Waste Dispose of in a designated, sealed, and labeled hazardous waste container. This includes gloves, weighing paper, and any other disposable materials that have come into contact with the chemical.
Unused Chemical Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Solvents Collect in a designated, sealed, and labeled hazardous waste container for solvents.

Safety and Emergency Plan

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 Ensure safety first handle1 Weigh Compound in Hood prep2->handle1 Proceed with caution handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 After experiment completion clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.